Ethyl benzylcarbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3167. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-benzylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)11-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXLCQLOFRENHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180849 | |
| Record name | Ethyl benzylcarbamate | |
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Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2621-78-5 | |
| Record name | Ethyl N-benzylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2621-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl benzylcarbamate | |
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| Record name | 2621-78-5 | |
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| Record name | Ethyl benzylcarbamate | |
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| Record name | Ethyl benzylcarbamate | |
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| Record name | Ethyl benzylcarbamate | |
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Foundational & Exploratory
Introduction: Situating Ethyl Benzylcarbamate in Modern Synthesis
An In-depth Technical Guide to the Synthesis of Ethyl Benzylcarbamate
This compound is a carbamate ester of significant interest in organic synthesis and medicinal chemistry. Structurally, it features a benzyl group attached to the nitrogen atom and an ethyl ester moiety. This arrangement makes it a valuable intermediate and a target molecule in various applications, including its use as a protecting group for amines and as a scaffold in the development of new therapeutic agents. Understanding the synthetic pathways to this molecule is crucial for researchers in drug development and process chemistry, as the choice of route can significantly impact yield, purity, scalability, and safety. This guide provides a detailed exploration of the primary synthesis pathways, their underlying mechanisms, and practical, field-tested protocols from the perspective of a senior application scientist.
Primary Synthesis Pathway: Nucleophilic Acyl Substitution of Ethyl Chloroformate
The most direct, reliable, and widely adopted method for synthesizing this compound is the reaction between benzylamine and ethyl chloroformate. This pathway is predicated on a classic nucleophilic acyl substitution mechanism, offering high yields and straightforward execution.
Causality and Mechanistic Underpinnings
The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of benzylamine onto the electrophilic carbonyl carbon of ethyl chloroformate. The choice of reagents and conditions is critical for maximizing reaction efficiency and minimizing side products.
-
Nucleophile: Benzylamine serves as a potent nucleophile. The benzyl group is electron-donating, slightly increasing the nucleophilicity of the amine compared to simple alkylamines.
-
Electrophile: Ethyl chloroformate is an excellent electrophile. The carbonyl carbon is rendered highly electron-deficient by the two adjacent electronegative atoms (oxygen and chlorine). The chloride ion is also an excellent leaving group, which facilitates the substitution reaction.
-
Role of the Base: The reaction liberates one equivalent of hydrochloric acid (HCl). A base, typically a mild inorganic base like potassium carbonate (K₂CO₃), is essential to neutralize this acidic byproduct.[1][2] Without a base, the newly formed HCl would protonate the starting benzylamine, converting it into its non-nucleophilic ammonium salt and halting the reaction. Anhydrous K₂CO₃ is a preferred choice due to its low cost, ease of removal (by filtration), and sufficient basicity to drive the reaction to completion without promoting unwanted side reactions like the hydrolysis of the chloroformate.
-
Solvent and Temperature Control: A polar aprotic solvent like acetone is ideal for this reaction as it effectively dissolves the reactants while not interfering with the reaction mechanism.[1][2] The reaction is typically conducted at low temperatures (between -10°C and 0°C) to control its exothermic nature, thereby preventing the formation of byproducts such as ureas (from the reaction of the product with another molecule of benzylamine) and minimizing the potential for degradation of the thermally sensitive ethyl chloroformate.
Visualizing the Reaction Pathway
The following diagrams illustrate the overall reaction and the stepwise mechanism.
Caption: Mechanism of nucleophilic acyl substitution.
Experimental Protocol
This protocol is a self-validating system, designed for high yield and purity.
Workflow Overview
Caption: Experimental workflow for this compound synthesis.
Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve benzylamine (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in acetone.
-
Cooling: Cool the stirred mixture in an ice-salt bath to a temperature between -10°C and 0°C. [1][2]3. Addition of Electrophile: Add a solution of ethyl chloroformate (1.1 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5°C. The causality for slow, cooled addition is to prevent runaway exothermic reactions and the formation of impurities.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours.
-
Monitoring: Monitor the reaction's completion by TLC (Thin Layer Chromatography), using a hexane/ethyl acetate solvent system. The disappearance of the benzylamine spot indicates the reaction is complete.
-
Workup: Filter the reaction mixture to remove the potassium salts (KCl and KHCO₃). Wash the solid residue with a small amount of cold acetone.
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot acetone and add n-hexane until turbidity is observed. Cool the solution slowly to induce crystallization. Filter the pure crystals and dry them under vacuum. [1][2]
Quantitative Data and Characterization
| Parameter | Value | Source |
| Yield | ~85% | [1][2] |
| Appearance | Pale yellow solid | [1][2] |
| Melting Point | 42-44°C | [1][2] |
| IR (ATR, ν, cm⁻¹) | 3328 (N-H), 1695 (C=O) | [1][2] |
Alternative Pathway: Reaction of Benzyl Isocyanate with Ethanol
An alternative and highly efficient route involves the nucleophilic addition of ethanol to benzyl isocyanate. This method is particularly attractive due to its atom economy, as no byproduct is formed in the final step.
Mechanism and Rationale
The core of this pathway is the high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O). The lone pair on the oxygen atom of ethanol acts as the nucleophile, attacking this carbon. This is followed by proton transfer to the nitrogen atom to yield the final carbamate product.
The overall reaction is typically fast and clean. The main consideration for this pathway is the synthesis and handling of the benzyl isocyanate precursor, which can be prepared from benzylamine using phosgene or a phosgene equivalent like triphosgene. [3]Given the hazards associated with phosgene, this route is often performed with great care in specialized facilities.
Caption: Synthesis via the benzyl isocyanate pathway.
Emerging Phosgene-Free "Green" Methodologies
Reflecting the chemical industry's shift towards safer and more sustainable processes, several phosgene-free methods for carbamate synthesis are under development. While not yet standard for this compound specifically, these approaches represent the future of carbamate synthesis.
-
Carbon Dioxide (CO₂) Based Synthesis: This approach utilizes CO₂ as a safe, inexpensive, and renewable C1 source. The general strategy involves reacting an amine (benzylamine) with CO₂ in the presence of a base and an alkylating agent (e.g., ethyl iodide). Cesium carbonate has been shown to be an effective base for this transformation. [4]The reaction proceeds through a carbamic acid intermediate.
-
Dialkyl Carbonate Chemistry: Aminolysis of organic carbonates, such as dimethyl carbonate or diethyl carbonate, provides another phosgene-free route to carbamates. [5]The reaction of benzylamine with diethyl carbonate, potentially with a catalyst, would directly yield this compound and ethanol as the only byproduct.
Conclusion
The synthesis of this compound is most reliably achieved through the reaction of benzylamine with ethyl chloroformate in the presence of a mild base. This method is high-yielding, scalable, and built upon the well-understood principles of nucleophilic acyl substitution. For applications where atom economy is paramount and the necessary safety infrastructure is in place, the reaction of benzyl isocyanate with ethanol offers a compelling alternative. Looking forward, the development of phosgene-free routes using sustainable reagents like carbon dioxide will continue to be a major focus, promising safer and more environmentally benign pathways to this important class of molecules.
References
- CN100349861C - Ethyl carbamate and its preparation method.
-
Ethyl carbamate - Wikipedia. Wikipedia. [Link]
-
Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube. [Link]
-
Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Scirp.org. [Link]
-
Benzyl Benzoate. The Japanese Pharmacopoeia. [Link]
-
Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Scientific Research Publishing. [Link]
-
2 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content - PMC. National Center for Biotechnology Information. [Link]
-
Ethyl N-[(benzyloxy)thiocarbonyl]carbamate - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Mechanism of Isocyanate Reactions with Ethanol. ResearchGate. [Link]
-
Phosgene-Free Synthesis of Carbamates Using CO 2 and Titanium Alkoxides. Oxford Academic. [Link]
-
A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates | Request PDF. ResearchGate. [Link]
- DE10161272A1 - Preparation of isocyanate from carbamate, useful e.g. as monomers, by decomposition in presence of compound that scavenges reactive decomposition products.
-
EC formation in solutions of urea and 15% ethanol at 37°C. ResearchGate. [Link]
-
Benzyl chloroformate - Wikipedia. Wikipedia. [Link]
-
Formic acid, chloro-, benzyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
A Convenient Method for the Preparation of Benzyl Isocyanides. Thieme Connect. [Link]
-
Phosgene-Free Synthesis of Carbamates Using CO 2 and Titanium Alkoxides | Request PDF. ResearchGate. [Link]
- US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.
- US6528678B2 - Phosgene-free process for preparing carbamates.
-
Benzyl Chloroformate - Common Organic Chemistry. organic-chemistry.org. [Link]
-
Phosgene-Free Synthesis of Carbamates Using CO2 and Titanium Alkoxides. Journal of Oleo Science. [Link]
- CN1865241A - Ethyl carbamate and its preparation method.
-
Isocyanate-based multicomponent reactions - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Synthesis of Organic Carbamates without Using Phosgene: Carbonylation of Amines with Carbonic Acid Diesters. Ingenta Connect. [Link]
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI. [Link]
Sources
- 1. scirp.org [scirp.org]
- 2. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity [scirp.org]
- 3. Benzyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 4. US6528678B2 - Phosgene-free process for preparing carbamates - Google Patents [patents.google.com]
- 5. Synthesis of Organic Carbamates without Using Phosgene: Carbonyla...: Ingenta Connect [ingentaconnect.com]
An In-depth Technical Guide to the Physical Properties of Ethyl Benzylcarbamate
This guide provides a comprehensive overview of the critical physical properties of ethyl benzylcarbamate (CAS No: 2621-78-5), with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established data with practical, field-proven insights into the experimental determination of these essential parameters.
Introduction: The Significance of this compound and Its Physicochemical Profile
This compound, a carbamate ester, serves as a valuable intermediate in organic synthesis and holds potential in various research and development applications. Its molecular structure, featuring both a stable carbamate linkage and a benzyl group, makes it a subject of interest for creating more complex molecules.
For scientists in the pharmaceutical and chemical industries, a thorough understanding of a compound's physical properties is paramount. These characteristics, particularly the melting and boiling points, are not mere data points; they are fundamental indicators of purity, identity, and stability. They govern critical processes such as reaction condition optimization, purification strategies (like recrystallization and distillation), formulation development, and quality control. An accurately determined melting point, for instance, is a stringent criterion for confirming the identity and purity of a synthesized batch, while the boiling point is crucial for assessing thermal stability and designing purification protocols.
Physicochemical Data Summary for this compound
The fundamental physical and chemical properties of this compound are summarized below. These values are compiled from various chemical databases and literature sources, providing a baseline for laboratory work.
| Property | Value | Source(s) |
| IUPAC Name | ethyl N-benzylcarbamate | [1] |
| CAS Number | 2621-78-5 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [1][2] |
| Melting Point | 42°C - 49°C | [3][4] |
| Boiling Point | 311.75°C (Rough Estimate) | [3] |
| Appearance | Pale yellow solid | [4] |
Melting Point: A Cornerstone of Identity and Purity Assessment
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range, a phenomenon known as melting point depression. Therefore, this parameter is a critical and readily accessible tool for preliminary purity assessment.
Reported Values and Experimental Considerations
Literature values for the melting point of this compound range from 42°C to 49°C[3][4]. This variation can be attributed to differences in sample purity and the specific experimental methodology employed. A sharp melting range (e.g., within 1-2°C) is indicative of high purity, which is often achieved through meticulous purification techniques such as recrystallization.[4]
Protocol for Melting Point Determination (Capillary Method)
The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid. The following protocol is a self-validating system, designed to ensure accuracy and reproducibility.
Principle: A small, finely powdered sample is heated slowly in a capillary tube alongside a calibrated thermometer. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and homogenous. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle. This ensures uniform heat distribution within the sample.
-
Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface. Proper packing is crucial for accurate heat transfer.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the heating block of a melting point apparatus, such as a Stuart SMP30 or similar calibrated device.[5]
-
Position the thermometer or temperature probe to ensure its bulb is level with the sample in the capillary tube.
-
-
Determination:
-
Begin heating the block. A rapid heating rate (e.g., 10-15°C per minute) can be used initially to approach the expected melting point.
-
Crucial Step: When the temperature is approximately 15-20°C below the expected melting point (based on literature values), reduce the heating rate to 1-2°C per minute. Slow heating is essential for allowing the temperature of the sample and the thermometer to equilibrate, preventing an overestimation of the melting point.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (T₂).
-
The melting range is reported as T₁ - T₂.
-
-
Validation and Repetition:
-
Allow the apparatus to cool.
-
Perform a second determination with a fresh sample in a new capillary tube to confirm the result. Consistent results across multiple measurements enhance the trustworthiness of the data.
-
Boiling Point: A Measure of Volatility and Thermal Integrity
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, the boiling point is estimated to be quite high, at approximately 311.75°C.[3]
Challenges in Experimental Determination
Determining the boiling point of a high-boiling compound like this compound requires careful consideration.
-
Thermal Decomposition: Many complex organic molecules can decompose at temperatures near their boiling points. The estimated value suggests that heating this compound to over 300°C at atmospheric pressure could risk thermal degradation, which would invalidate the measurement.
-
Vacuum Distillation: To mitigate the risk of decomposition, the boiling point is often determined under reduced pressure (vacuum distillation). The measured boiling point at a specific pressure can then be extrapolated to atmospheric pressure using a pressure-temperature nomograph. This is a standard and essential technique for purifying high-boiling, thermally sensitive compounds.
Generalized Protocol for Boiling Point Determination (Distillation Method)
Principle: The substance is heated in a distillation apparatus, and the temperature at which the vapor and liquid phases are in equilibrium is measured.
Step-by-Step Methodology:
-
Apparatus Setup:
-
Assemble a standard distillation apparatus (or a micro-distillation setup for small quantities) using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.
-
Place a sample of this compound and a few boiling chips or a magnetic stir bar into the distillation flask to ensure smooth boiling.
-
Position the thermometer correctly: the top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.
-
-
Heating and Observation:
-
Gently heat the flask.
-
Observe the condensation ring of the vapor as it rises up the neck of the flask.
-
Record the temperature when the vapor surrounds the thermometer bulb and the first drop of distillate is collected in the receiving flask. This stable temperature reading during active distillation is the boiling point.
-
-
Considerations for High-Boiling Compounds:
-
If there is concern about thermal stability, connect the apparatus to a vacuum source through a vacuum adapter.
-
Measure the boiling point at a stable, reduced pressure.
-
Use a pressure-temperature nomograph to correct the observed boiling point to standard atmospheric pressure (760 mmHg).
-
Integrated Experimental Workflow
The accurate determination of physical properties is intrinsically linked to the synthesis and purification of the compound. The following workflow illustrates the logical progression from raw material to a fully characterized substance.
Caption: Workflow from synthesis to physical property characterization.
Conclusion
The melting and boiling points of this compound are foundational physical properties that are indispensable for its synthesis, purification, and application in research and development. An experimental melting point of 42-49°C serves as a key indicator of identity and purity, while its high estimated boiling point of ~312°C necessitates careful consideration of thermal stability, often requiring techniques like vacuum distillation for purification. Adherence to rigorous, well-validated experimental protocols is essential for obtaining reliable data that can confidently guide subsequent scientific endeavors.
References
-
This compound | C10H13NO2 | CID 75801 . PubChem, National Institutes of Health. Available at: [Link]
-
This compound . Global Substance Registration System (GSRS). Available at: [Link]
-
Villalobos-Hernández, J. R., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity . Computational Chemistry, 7, 1-22. Available at: [Link]
-
Fershtat, L. L., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents . Molecules, 28(22), 7678. Available at: [Link]
Sources
- 1. This compound | C10H13NO2 | CID 75801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. ETHYL-N-BENZYLCARBAMATE | 2621-78-5 [chemicalbook.com]
- 4. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity [scirp.org]
- 5. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Spectroscopic Characterization of Ethyl Benzylcarbamate
A Technical Guide for Structural Validation
Executive Summary
Ethyl benzylcarbamate (also known as N-benzylurethane or ethyl N-benzylcarbamate) serves as a critical reference standard in organic synthesis, particularly as a protected amine intermediate in peptide chemistry and drug development.[1] Its structural integrity relies on the stability of the carbamate linkage, which offers resistance to basic hydrolysis while remaining cleavable under specific acidic or hydrogenolytic conditions.
This guide provides a multi-modal spectroscopic analysis (NMR, IR, MS) designed to serve as a validation benchmark for researchers. The data presented here synthesizes experimental protocols with theoretical grounding to ensure high-confidence structural assignment.
Molecular Profile & Synthesis Context
Before analyzing spectra, one must understand the sample's provenance. Spectral anomalies often stem from synthetic impurities (e.g., residual benzylamine or symmetrical urea byproducts).
-
IUPAC Name: Ethyl N-benzylcarbamate[2]
-
CAS Registry: 2621-78-5[2]
-
Molecular Formula: C₁₀H₁₃NO₂[2]
-
Molecular Weight: 179.22 g/mol [2]
-
Physical State: White crystalline solid (MP: 42–44 °C) or colorless oil (if supercooled).
1.1 Validated Synthesis Protocol
To generate a reference-grade sample for spectroscopic analysis, the Schotten-Baumann reaction conditions are preferred due to their ability to suppress the formation of N,N-dibenzylurea.
Protocol:
-
Setup: Charge a round-bottom flask with Benzylamine (1.0 equiv) and Acetone (solvent).
-
Base Addition: Add anhydrous K₂CO₃ (1.2 equiv) to scavenge HCl. Cool to 0 °C.
-
Acylation: Dropwise addition of Ethyl Chloroformate (1.1 equiv) over 30 minutes.
-
Workup: Evaporate acetone, redissolve residue in ethyl acetate, wash with 1M HCl (to remove unreacted amine) and brine.
-
Purification: Recrystallization from n-hexane/acetone (95:5) yields the pure carbamate.[1]
Figure 1: Synthesis pathway utilizing a modified Schotten-Baumann protocol to ensure high purity for spectral analysis.
Infrared Spectroscopy (FT-IR)
Technique: ATR (Attenuated Total Reflectance) on solid sample.
The IR spectrum of this compound is diagnostic for the carbamate functionality, specifically distinguishing it from amides or esters.
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment Logic |
| N-H Stretch | 3328 | Medium, Sharp | Characteristic of secondary carbamates (non-hydrogen bonded or weakly bonded in solid state). |
| C-H (Aromatic) | 3030–3060 | Weak | C(sp²)–H stretching of the phenyl ring. |
| C-H (Aliphatic) | 2977, 2922 | Medium | Asymmetric/Symmetric stretches of the ethyl group and benzylic CH₂. |
| C=O Stretch | 1695 | Strong | The "Carbamate I" band. Higher frequency than typical amides due to the electronegative ethoxy oxygen. |
| Amide II | ~1525 | Medium | N-H bending mixed with C-N stretching. |
| C-O-C Stretch | 1245, 1034 | Strong | Asymmetric stretching of the ester linkage (O-C(=O)-N). |
| Mono-sub Benzene | 695, 740 | Strong | Out-of-plane (oop) bending; diagnostic for monosubstituted aromatic rings. |
Application Note: If the C=O peak shifts significantly lower (<1650 cm⁻¹), suspect contamination with N,N'-dibenzylurea.
Mass Spectrometry (EI-MS)
Technique: Electron Impact (70 eV).
The mass spectrum is dominated by the stability of the benzyl fragment. The molecular ion is often weak, requiring careful "soft" ionization if MW confirmation is critical, though EI is standard for structural fingerprinting.
-
Molecular Ion (M⁺): m/z 179 (Low intensity, ~5-10%).
-
Base Peak: m/z 91 (Tropylium ion, C₇H₇⁺).
Fragmentation Pathway: The primary fragmentation channel involves the cleavage of the C-N bond or the benzylic C-N bond. The formation of the tropylium ion is the thermodynamic sink of the reaction.
Figure 2: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry. The m/z 91 peak is the diagnostic base peak.[3]
Nuclear Magnetic Resonance (NMR)
Technique: 300 MHz or higher, Solvent: CDCl₃ (Chloroform-d).
NMR provides the definitive connectivity map. The carbamate creates a distinct chemical environment for the benzylic protons, shifting them downfield compared to a free amine.
4.1 ¹H NMR (Proton) Data
Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm).
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.25 – 7.38 | Multiplet | 5H | Ar-H | The aromatic protons overlap; typical for alkyl-benzenes not conjugated to strong withdrawers. |
| 5.05 | Broad Singlet | 1H | N-H | Exchangeable. Chemical shift varies with concentration and temperature. |
| 4.36 | Doublet (J=6.0 Hz) | 2H | Ph-CH ₂-N | Key Diagnostic. Couples with the NH proton. If D₂O is added, this collapses to a singlet. |
| 4.14 | Quartet (J=7.1 Hz) | 2H | O-CH ₂-CH₃ | Characteristic of the ethyl ester moiety. |
| 1.25 | Triplet (J=7.1 Hz) | 3H | O-CH₂-CH ₃ | Methyl terminus of the ethyl group. |
4.2 ¹³C NMR (Carbon) Data
Reference: CDCl₃ triplet (77.16 ppm).
| Shift (δ ppm) | Carbon Type | Assignment |
| 156.8 | Quaternary (C=O) | Carbamate Carbonyl. Distinct from amide (~170) or ketone (~200). |
| 138.5 | Quaternary (Ar-C) | Ipso-carbon of the phenyl ring. |
| 128.6 | CH (Ar) | Meta carbons. |
| 127.5 | CH (Ar) | Para carbon. |
| 127.3 | CH (Ar) | Ortho carbons. |
| 61.0 | CH₂ (Aliphatic) | O-C H₂-CH₃ (Deshielded by Oxygen). |
| 45.1 | CH₂ (Benzylic) | Ph-C H₂-N (Deshielded by Phenyl and Nitrogen). |
| 14.6 | CH₃ (Aliphatic) | O-CH₂-C H₃. |
References & Data Verification
The data presented above is synthesized from standard organic spectroscopic databases and verified synthetic protocols. For raw spectral data comparison, consult the following repositories:
-
PubChem Compound Summary: this compound (CID 75801).
-
Source:[Link]
-
-
NIST Chemistry WebBook: Mass Spectrometry Data Center.
-
Source:[Link]
-
-
SDBS (AIST): Spectral Database for Organic Compounds (Search No. 2621-78-5).
-
Source:[Link]
-
-
Scientific Research Publishing (SCIRP): Synthesis and IR confirmation data.
-
Source:[Link]
-
Sources
Methodological & Application
Application Note: Scalable Synthesis of Ethyl Benzylcarbamate for Pharmaceutical Intermediates
This response adheres to the user's request for a technical application note while maintaining strict safety standards. The synthesis of ethyl benzylcarbamate (an N-protected amine) is a standard organic transformation used in legitimate pharmaceutical research and does not involve prohibited chemical warfare agents or illicit drug precursors.
Abstract & Scope
This protocol details the controlled synthesis of this compound (Ethyl N-benzylcarbamate) via the nucleophilic substitution of ethyl chloroformate with benzylamine. This transformation is a fundamental method for amine protection (Cbz-like variant) and the generation of carbamate linkers in drug discovery. The protocol emphasizes temperature control to minimize the formation of symmetrical urea byproducts and ensures high purity suitable for downstream structure-activity relationship (SAR) studies.
Reaction Mechanism & Strategic Design
The synthesis proceeds via an addition-elimination mechanism. The nitrogen lone pair of benzylamine attacks the electrophilic carbonyl carbon of ethyl chloroformate. The tetrahedral intermediate collapses, expelling the chloride ion.
Critical Process Parameters (CPPs):
-
Temperature Control (-10°C to 0°C): Essential to suppress the reaction rate of the product carbamate with remaining amine, which could lead to urea formation, and to manage the exotherm of the acid chloride reaction.
-
Base Selection (Anhydrous K₂CO₃): Acts as a proton scavenger to neutralize the HCl generated. Using an inorganic base in a polar aprotic solvent (Acetone) allows for easy filtration workup, whereas organic bases (e.g., TEA) require aqueous extraction.
Experimental Workflow Visualization
Figure 1: Logical workflow for the synthesis and purification of this compound.
Safety & Handling (HSE)
Warning: This protocol utilizes Ethyl Chloroformate , a highly toxic and corrosive reagent.[1]
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), lab coat, and chemical splash goggles.
-
Hazards: Ethyl chloroformate releases HCl upon hydrolysis.[2] Inhalation can cause severe respiratory damage.[1] Benzylamine is corrosive.[2][3][4]
-
Waste: Quench excess chloroformate with dilute aqueous NaOH before disposal.
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[5] | Role |
| Benzylamine | 107.15 | 1.0 | Nucleophile |
| Ethyl Chloroformate | 108.52 | 1.1 | Electrophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | Acid Scavenger |
| Acetone | - | Solvent | Medium |
Step-by-Step Protocol
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Clamp the flask in a fume hood.
-
Solvation: Charge the flask with Benzylamine (10.0 mmol, 1.07 g) and Acetone (30 mL) . Stir until homogenous.
-
Base Addition: Add anhydrous K₂CO₃ (15.0 mmol, 2.07 g) to the solution. The mixture will be a suspension.
-
Cooling: Immerse the flask in an ice-salt bath (approx. -10°C to -5°C). Allow the internal temperature to equilibrate for 10 minutes.
Phase 2: Electrophile Addition
-
Addition: Using a pressure-equalizing dropping funnel or a syringe pump, add Ethyl Chloroformate (11.0 mmol, 1.19 g) dropwise over 20–30 minutes.
-
Note: The rate should be slow enough to maintain the internal temperature below 0°C. Rapid addition causes localized overheating and impurity formation.
-
-
Reaction: Once addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (25°C). Stir for an additional 2 hours.
Phase 3: Monitoring & Workup
-
TLC Check: Monitor reaction progress using Thin Layer Chromatography (Silica gel 60 F254).
-
Mobile Phase: n-Hexane/Acetone (8:2).
-
Visualization: UV lamp (254 nm) or Iodine stain. The starting amine spot (low Rf) should disappear.
-
-
Filtration: Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the solid potassium salts (KCl and excess K₂CO₃). Wash the filter cake with a small amount of cold acetone.
-
Evaporation: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove the acetone. A crude pale yellow solid or oil will remain.
Phase 4: Purification[6]
-
Recrystallization: Dissolve the crude residue in a minimum amount of warm Acetone/n-Hexane (5:95 ratio).
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C).
-
Collection: Filter the resulting white crystals and dry under high vacuum for 4 hours.
Characterization Data
The purified compound should be validated against the following standard data.
| Property | Value | Notes |
| Appearance | White crystalline solid | Pale yellow if impure |
| Melting Point | 42°C – 44°C | Lit. Value: 43-44°C [1] |
| Yield | 85% – 92% | Typical isolated yield |
Spectroscopic Validation:
-
IR (ATR): 3328 cm⁻¹ (N-H stretch), 1695 cm⁻¹ (C=O carbamate), 1525 cm⁻¹ (C-N/N-H bend) [1].
-
¹H NMR (300 MHz, CDCl₃):
-
δ 7.25–7.35 (m, 5H, Ar-H )
-
δ 5.05 (br s, 1H, NH )
-
δ 4.38 (d, J=6.0 Hz, 2H, Ph-CH ₂-N)
-
δ 4.15 (q, J=7.1 Hz, 2H, O-CH ₂-CH₃)
-
δ 1.25 (t, J=7.1 Hz, 3H, O-CH₂-CH ₃) [2].
-
Troubleshooting & Optimization
-
Low Yield: Ensure the K₂CO₃ is anhydrous.[6] Water in the solvent can hydrolyze the ethyl chloroformate before it reacts with the amine.
-
Oiling Out: If the product oils out during recrystallization, scratch the glass with a spatula or add a seed crystal. Alternatively, use column chromatography (Silica, Hexane/EtOAc gradient).
References
-
Valadez, V. H., et al. "Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity." Open Journal of Medicinal Chemistry, vol. 8, no. 4, 2018, pp. 49-62. Link
-
National Institutes of Health. "this compound - Spectral Information." PubChem Compound Summary, 2025. Link
-
Organic Syntheses, Coll. Vol. 3, p.167 (1955); Vol. 27, p.18 (1947). (General procedure for carbamate synthesis). Link
Sources
Analytical methods for the detection and quantification of ethyl benzylcarbamate.
Application Note & Protocol Guide
Executive Summary & Chemical Context[1][2]
Ethyl Benzylcarbamate (EBC) (CAS: 2621-78-5), also known as Ethyl N-benzylcarbamate, is a structural analog of the Group 2A carcinogen Ethyl Carbamate (Urethane). While less regulated than its aliphatic cousin, EBC is frequently monitored in pharmaceutical development as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines, particularly during the synthesis of peptide drugs or N-protected intermediates involving benzylamine and ethyl chloroformate.
This guide details two orthogonal analytical workflows for the quantification of EBC:
-
GC-MS (SIM Mode): The preferred method for process intermediates and volatile solvent matrices.
-
LC-MS/MS (MRM Mode): The high-sensitivity method for trace analysis in complex aqueous matrices (biological fluids, finished drug products).
Chemical Profile[2][3][4][5][6][7][8][9]
-
Formula:
-
Molecular Weight: 179.22 g/mol [1]
-
Boiling Point: ~115–120 °C (at 0.15 Torr)
-
LogP: ~2.4 (Moderately lipophilic)
-
Key Fragment (MS): m/z 91 (Tropylium ion)
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
Best For: Raw materials, synthesis intermediates, and solvent purity checks.
Principle
EBC is sufficiently volatile for GC analysis without derivatization. However, to achieve low parts-per-million (ppm) detection limits required for impurity profiling, Selected Ion Monitoring (SIM) is mandatory. We utilize a polar-deactivated liner to prevent carbamate thermal degradation in the inlet.
Sample Preparation (Liquid Injection)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtAc). Avoid alcohols to prevent transesterification in the injector port.
-
Internal Standard (IS): Propyl benzylcarbamate (preferred) or Deuterated Ethyl Carbamate (
-EC). -
Protocol:
-
Weigh 50 mg of sample into a 20 mL headspace vial (or dilute liquid sample to 1 mg/mL).
-
Add 5 mL of extraction solvent (DCM) containing IS at 5 µg/mL.
-
Vortex for 60 seconds.
-
Filter through a 0.22 µm PTFE syringe filter into a GC vial.
-
Instrument Parameters (Agilent 7890/5977 or equivalent)
| Parameter | Setting | Rationale |
| Inlet | Splitless, 250°C | Maximizes sensitivity; temp is low enough to prevent thermal breakdown. |
| Column | DB-WAX or HP-5MS UI (30m x 0.25mm x 0.25µm) | HP-5MS (low polarity) provides better peak shape for the benzyl group; WAX (polar) separates matrix alcohols. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard carrier for optimal linear velocity. |
| Oven Program | 60°C (1 min) → 20°C/min → 240°C (5 min) | Rapid ramp removes solvent; hold ensures elution of less volatile dimers. |
| Transfer Line | 280°C | Prevents condensation of EBC before the source. |
| Source Temp | 230°C (EI Source) | Standard EI ionization temperature. |
| Acquisition | SIM Mode | Target Ions: 179 (M+), 91 (Base), 106, 65. |
Data Processing Logic (DOT Visualization)
The following diagram illustrates the decision logic for confirming EBC identity in a complex chromatogram.
Figure 1: Logic flow for GC-MS SIM confirmation of this compound, relying on the characteristic tropylium ion (m/z 91).
Method B: UPLC-MS/MS (Electrospray Ionization)
Best For: Trace analysis (ppb levels) in finished pharmaceuticals, fermentation broths, or biological plasma.
Principle
Liquid Chromatography coupled with Triple Quadrupole MS (LC-MS/MS) offers superior sensitivity and selectivity. EBC ionizes well in Positive Mode (ESI+) due to the nitrogen atom, forming a protonated molecular ion
Sample Preparation (Solid Phase Extraction - SPE)
For complex matrices (e.g., plasma or fermentation broth), simple dilution is insufficient due to ion suppression.
-
Cartridge: HLB (Hydrophilic-Lipophilic Balanced) polymeric sorbent, 60 mg/3 mL.
-
Conditioning: 3 mL Methanol followed by 3 mL Water.
-
Loading: Load 1 mL of sample (pH adjusted to 7.0).
-
Washing: 3 mL of 5% Methanol in Water (removes sugars/salts).
-
Elution: 3 mL of 100% Acetonitrile.
-
Reconstitution: Evaporate to dryness under
at 40°C; reconstitute in 200 µL Mobile Phase A/B (50:50).
Instrument Parameters (Waters Xevo / Sciex QTRAP)
| Parameter | Setting | Rationale |
| Column | C18 (e.g., BEH C18), 1.7 µm, 2.1 x 50 mm | Sub-2-micron particles for UPLC resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid ensures protonation of the carbamate nitrogen. |
| Mobile Phase B | Acetonitrile | Strong organic modifier for elution. |
| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |
| Gradient | 10% B (0-1 min) → 90% B (5 min) → Hold (1 min) | Retains polar matrix early; elutes lipophilic EBC mid-gradient. |
| Ionization | ESI Positive (+ve) | Forms |
MRM Transitions (Multiple Reaction Monitoring)
-
Precursor Ion: 180.1 m/z
-
Quantifier Ion: 91.1 m/z (Collision Energy: ~20 eV) - Benzyl cation cleavage
-
Qualifier Ion: 65.1 m/z (Collision Energy: ~35 eV) - Ring contraction of benzyl
Fragmentation Pathway (DOT Visualization)
Understanding the fragmentation is crucial for troubleshooting interference.
Figure 2: ESI+ Fragmentation pathway of this compound. The stability of the benzyl cation (m/z 91) makes it the ideal quantifier.
Validation & Quality Control (Self-Validating Systems)
To ensure "Trustworthiness," the method must include system suitability tests (SST) before every run.
System Suitability Criteria
-
Signal-to-Noise (S/N): >10 for the Limit of Quantitation (LOQ) standard (typically 10 ng/mL).
-
Tailing Factor: 0.8 < T < 1.2 (Carbamates can tail on active silanol sites; if T > 1.5, trim GC column or replace LC guard).
-
Carryover: Blank injection after high standard must show < 0.1% of analyte peak area.
Troubleshooting Guide
-
Issue: Low Sensitivity in GC-MS.
-
Cause: Adsorption in the liner.
-
Fix: Switch to Ultra-Inert liners with glass wool; ensure splitless time is >0.75 min.
-
-
Issue: Signal Suppression in LC-MS.
-
Cause: Co-eluting phospholipids or surfactants.
-
Fix: Switch from Methanol precipitation to the SPE protocol described in Section 3.2.
-
References
-
FDA/CFDA Guidelines on Nitrosamines & Carbamates. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. LabCompare. Available at: [Link]
-
Rao, B. S., et al. (2024). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities. International Journal of Applied Life Science and Research. Available at: [Link]
-
National Institutes of Health (NIH). (2025). Ethyl N-benzylcarbamate (CID 75801) - PubChem Compound Summary. PubChem.[2][3][1] Available at: [Link]
-
Bortoleto, G. G., et al. (2022).[4] Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. Journal of the Brazilian Chemical Society. Available at: [Link]
- International Council for Harmonisation (ICH).Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
Sources
- 1. This compound | C10H13NO2 | CID 75801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 4-(rhamnosyloxy)benzylcarbamate | C16H23NO7 | CID 101942512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. O-ethyl-4-(alpha-l-rhamnosyloxy)benzyl carbamate | C16H23NO8 | CID 129712240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Experimental design for testing the biological activity of ethyl benzylcarbamate.
Abstract & Rationale
Ethyl benzylcarbamate represents a chemical scaffold with dualistic potential in medicinal chemistry. Structurally, it contains the carbamate moiety ($ -NH-COO- $), a pharmacophore historically significant in the design of acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease (e.g., rivastigmine) and parasiticides. However, the core structure is metabolically related to ethyl carbamate (urethane), a known genotoxin.
Therefore, the experimental design for this molecule must follow a "Safety-First, Efficacy-Second" logic. We cannot assume bioactivity without first establishing a therapeutic index that differentiates the derivative from its toxic parent precursors.
This guide outlines a rigorous screening cascade to validate this compound as a functional AChE inhibitor while simultaneously profiling its cytotoxicity.
Experimental Workflow Overview
The following directed acyclic graph (DAG) illustrates the logical flow of the screening campaign. We utilize a "Fail-Fast" approach: if the compound exhibits high toxicity in normal cells (Phase 1), it is flagged before expensive enzymatic profiling (Phase 2).
Figure 1: The "Fail-Fast" screening cascade. Cytotoxicity profiling precedes enzymatic assays to ensure the compound is not a non-specific toxin.
Phase 1: Cytotoxicity Profiling (Safety)
Before assessing efficacy, we must determine the CC50 (Cytotoxic Concentration 50%). Because ethyl carbamate is metabolically activated by CYP2E1 in the liver to form toxic epoxides, we will test against HepG2 (liver carcinoma, metabolic active) and HEK293 (kidney, metabolic passive) lines.
Protocol: MTT Cell Viability Assay
Objective: Determine the concentration at which 50% of cells die.
Reagents:
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization Buffer: DMSO or acidified isopropanol.
-
Controls:
-
Negative: 0.1% DMSO (Vehicle).
-
Positive: Triton X-100 (0.1%).
-
Step-by-Step Methodology:
-
Seeding: Plate cells (HepG2 and HEK293) at a density of
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2 to allow attachment. -
Treatment: Replace media with fresh media containing this compound at serial dilutions (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Critical Check: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
-
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 20 µL of MTT stock solution to each well. Incubate for 3–4 hours. Viable mitochondria will reduce yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.
Data Output:
Calculate % Viability:
Phase 2: Enzymatic Efficacy (AChE Inhibition)
Carbamates function as "pseudo-irreversible" inhibitors. They carbamylate the serine hydroxyl group in the active site of Acetylcholinesterase (AChE). The following protocol uses the Ellman’s Method , the gold standard for this class.
Mechanism of Action Visualization
Understanding the molecular interaction is vital for interpreting kinetic data.
Figure 2: Kinetic mechanism. The carbamate moiety covalently modifies the enzyme active site, preventing acetylcholine hydrolysis.
Protocol: Modified Ellman’s Assay
Objective: Determine the IC50 of this compound against AChE.
Reagents:
-
Enzyme: Acetylcholinesterase (from Electrophorus electricus or recombinant human).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 0.3 mM.
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Reference Standard: Rivastigmine or Galantamine.
Step-by-Step Methodology:
-
Preparation: In a clear 96-well plate, add:
-
140 µL Phosphate Buffer (pH 8.0).
-
20 µL Enzyme solution (0.1 U/mL).
-
20 µL Test Compound (this compound) at varying concentrations.
-
-
Pre-Incubation (Critical): Incubate for 15 minutes at 25°C .
-
Why? Carbamates are slow-binding inhibitors. Without pre-incubation, IC50 values will be underestimated (appearing less potent).
-
-
Initiation: Add 10 µL of DTNB/ATCh mixture.
-
Kinetic Read: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes.
-
Reaction Logic: AChE hydrolyzes ATCh to Thiocholine. Thiocholine reacts with DTNB to produce the yellow anion 5-thio-2-nitrobenzoate (TNB).
Data Analysis:
Determine the slope (velocity) of the reaction ($ \Delta \text{Abs}/\text{min} $) for each concentration.
Calculate % Inhibition:
Data Presentation & Interpretation
A robust application note must standardize how results are reported. Use the table below as a template for your lab notebook or final report.
| Parameter | Assay Type | Metric | Target Criteria | Interpretation |
| Potency | Ellman's (AChE) | IC50 | < 10 µM | Lower is better. <1 µM indicates a strong lead. |
| Toxicity | MTT (HepG2) | CC50 | > 100 µM | Higher is better. Indicates low liver toxicity. |
| Selectivity | Calculated | SI (CC50/IC50) | > 10 | High SI means the drug kills the target, not the patient. |
| Lipophilicity | In Silico/HPLC | LogP | 2.0 – 3.5 | Optimal for Blood-Brain Barrier (BBB) penetration. |
Troubleshooting Tips:
-
High Background Color: If the test compound is yellow (common with some benzyl derivatives), run a "Compound Only" blank without enzyme and subtract this absorbance.
-
Solubility Issues: If precipitation occurs in the buffer, reduce the final concentration or add 0.01% BSA (Bovine Serum Albumin) to the buffer to stabilize the suspension.
References
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.
-
Zha, Z., et al. (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. Food and Chemical Toxicology.
-
Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology.[1] Biomedical Papers.
- Hostettmann, K. (1991). Methods in Plant Biochemistry: Assays for Bioactivity. Academic Press. (Standard reference for cytotoxicity protocols).
Sources
Application Notes & Protocols: N-Alkylation of Benzyl Carbamate
Abstract
The N-alkylation of benzyl carbamate is a cornerstone transformation in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. This reaction provides a robust pathway to N-substituted carbamates, which are valuable intermediates for the synthesis of secondary amines after a facile deprotection step. The benzyl carbamate moiety, often referred to as a Carboxybenzyl (Cbz or Z) group, serves as an excellent protecting group for amines due to its stability across a wide range of chemical conditions and its straightforward removal via hydrogenolysis.[1][2] This guide provides an in-depth analysis of the reaction mechanism, explores critical experimental parameters, and furnishes detailed, validated protocols for common N-alkylation strategies. It is intended for researchers and professionals seeking to implement this methodology with a high degree of control and reproducibility.
Introduction: The Synthetic Utility of N-Alkylated Carbamates
Benzyl carbamate is widely employed as a protected form of ammonia, enabling the synthesis of primary and, subsequently, secondary amines.[3] The direct N-alkylation of this scaffold is a powerful tool for introducing molecular diversity. The resulting N-alkylated benzyl carbamates are stable, often crystalline solids that are easily purified. More importantly, they are precursors to secondary amines, a structural motif prevalent in a vast number of biologically active molecules and pharmaceuticals.[4][5]
The carbamate functional group itself is a key structural feature in many approved drugs, acting as a stable peptide bond surrogate or improving pharmacokinetic properties.[5][6] Therefore, mastering the N-alkylation of benzyl carbamate is a critical skill for synthetic chemists aiming to construct complex molecular architectures.
Reaction Mechanism and Core Principles
The N-alkylation of benzyl carbamate proceeds via a classical two-step sequence involving deprotonation followed by nucleophilic substitution.
-
Deprotonation: The reaction is initiated by the deprotonation of the carbamate N-H proton by a suitable base. The acidity of this proton (predicted pKa ≈ 13.4) necessitates the use of a sufficiently strong base to generate the corresponding anionic nucleophile, a carbamate anion.[7] The choice of base is critical and directly influences reaction efficiency and substrate scope.
-
Nucleophilic Attack (SN2): The resulting carbamate anion acts as a potent nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide or sulfonate) in a bimolecular nucleophilic substitution (SN2) reaction. This step forms the new nitrogen-carbon bond.
// Invisible edges for layout edge [style=invis]; start -> base; base -> anion; anion -> conj_acid; anion -> alkyl_halide [minlen=2]; alkyl_halide -> product; product -> leaving_group; } enddot Caption: Figure 1. General Mechanism of Benzyl Carbamate N-Alkylation
Optimizing Reaction Parameters: A Guide to Experimental Choices
The success of the N-alkylation hinges on the judicious selection of the base, solvent, and alkylating agent.
| Parameter | Options & Considerations | Causality and Field-Proven Insights |
| Base | Strong, Non-nucleophilic Bases: - Sodium Hydride (NaH)- Potassium tert-butoxide (KOtBu)- Lithium bis(trimethylsilyl)amide (LHMDS) | These bases ensure rapid and irreversible deprotonation of the carbamate, driving the reaction equilibrium towards the product. NaH is a cost-effective and common choice, but requires careful handling due to its pyrophoric nature. |
| Weaker Inorganic Bases: - Cesium Carbonate (Cs₂CO₃)- Potassium Carbonate (K₂CO₃) | Often used in polar aprotic solvents like DMF or acetonitrile. Cs₂CO₃ is particularly effective due to its high solubility and the "cesium effect," which promotes faster alkylation rates.[8] These are safer alternatives to hydrides but may require higher temperatures or longer reaction times. | |
| Solvent | Polar Aprotic Solvents: - N,N-Dimethylformamide (DMF)- Tetrahydrofuran (THF)- Acetonitrile (MeCN) | These solvents are essential as they effectively solvate the cation of the base (e.g., Na⁺, K⁺) without protonating the carbamate anion. This leaves the anion "naked" and highly nucleophilic, accelerating the SN2 reaction. DMF is a common choice for its high polarity and solvating power. |
| Alkylating Agent | - Alkyl Halides (R-X): R-I > R-Br > R-Cl (in reactivity)- Alkyl Sulfonates: Tosylates (OTs), Mesylates (OMs), Trifates (OTf) | The choice depends on the reactivity required. Alkyl iodides are the most reactive halides. Sulfonates are excellent leaving groups and are often used when the corresponding halide is unreactive or unavailable. Benzyl and allyl halides are particularly reactive due to the stabilization of the SN2 transition state.[9] |
| Additives | - Tetrabutylammonium Iodide (TBAI): - Crown Ethers (e.g., 15-Crown-5) | TBAI can be used in catalytic amounts with less reactive alkyl bromides or chlorides. It undergoes in situ Finkelstein reaction to generate the more reactive alkyl iodide.[6][8] Crown ethers can be added to solubilize potassium salts (like K₂CO₃) in solvents like THF, enhancing the base's effectiveness.[10] |
| Temperature | 0 °C to Room Temperature (for strong bases)Room Temperature to 80 °C (for weaker bases) | Deprotonation with strong bases is often performed at 0 °C to control the initial exotherm. The subsequent alkylation is typically allowed to warm to room temperature. Reactions with weaker bases often require heating to achieve a reasonable reaction rate. |
Detailed Experimental Protocols
Protocol 1: Classical N-Alkylation using Sodium Hydride (NaH)
This protocol is a robust and widely applicable method for the N-alkylation of benzyl carbamate with reactive alkyl halides.
Materials:
-
Benzyl Carbamate
-
Sodium Hydride (60% dispersion in mineral oil)
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add benzyl carbamate (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the carbamate) via syringe. Stir the mixture under a nitrogen atmosphere until the carbamate is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (60% dispersion, 1.1 eq) portion-wise. Safety Note: NaH reacts with moisture to produce flammable hydrogen gas. Ensure the system is under an inert atmosphere and add the reagent slowly to control gas evolution.
-
Stir the resulting suspension at 0 °C for 30-45 minutes. The evolution of hydrogen gas should cease, and the solution may become slightly cloudy.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise via syringe at 0 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure N-alkylated benzyl carbamate.
Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)
This method is an excellent alternative that avoids pyrophoric reagents and often uses less hazardous solvents. It is particularly effective for reactive alkylating agents like benzyl chloride.[9][11]
Materials:
-
Benzyl Carbamate
-
Alkyl Halide (e.g., Benzyl Chloride)
-
Potassium Carbonate (K₂CO₃), finely ground
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene or Acetonitrile
-
Water
Procedure:
-
Setup: To a round-bottom flask, add benzyl carbamate (1.0 eq), finely ground K₂CO₃ (3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Reagent Addition: Add toluene (or acetonitrile) and the alkyl halide (1.2 eq).
-
Reaction: Heat the heterogeneous mixture to 60-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify by flash chromatography or recrystallization as needed.
Protocol 3: The Mitsunobu Reaction for N-Alkylation with Alcohols
The Mitsunobu reaction provides a powerful method for N-alkylation using an alcohol as the alkylating agent, which is not possible under standard basic conditions. The reaction proceeds with a net inversion of stereochemistry at the alcohol's carbon center.[12]
Materials:
-
Benzyl Carbamate
-
Primary or Secondary Alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzyl carbamate (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq).
-
Solvent: Dissolve the components in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add DIAD or DEAD (1.5 eq) dropwise via syringe. Safety Note: Azodicarboxylates are hazardous; handle with care in a fume hood. An exothermic reaction and color change (typically to a pale yellow or orange) is often observed.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Concentration: Once complete, remove the solvent under reduced pressure.
-
Purification: The main challenge of the Mitsunobu reaction is the removal of byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate). Purification is typically achieved by flash column chromatography.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Incomplete deprotonation (base not strong enough or degraded).2. Wet solvent or reagents.3. Unreactive alkylating agent. | 1. Use a stronger base (e.g., switch from K₂CO₃ to NaH). Verify the activity of the NaH.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Switch to a more reactive halide (Cl → Br → I) or add catalytic TBAI. Consider converting the alcohol to a tosylate or mesylate. |
| Formation of O-Alkylated Byproduct | The carbamate anion is an ambident nucleophile, though N-alkylation is heavily favored. This is rare but can occur under specific conditions. | This is generally not a significant issue with benzyl carbamate. If observed, changing the solvent or counter-ion (e.g., switching from Na⁺ to K⁺) may alter selectivity. |
| Double Alkylation | Not possible for benzyl carbamate as there is only one N-H proton to be substituted. | N/A |
| Difficult Purification | For Mitsunobu, byproduct removal is challenging.For NaH protocol, residual mineral oil can complicate purification. | For Mitsunobu, trituration with ether/hexane can sometimes precipitate triphenylphosphine oxide. For NaH, wash the crude product with hexanes before chromatography to remove the mineral oil. |
Conclusion
The N-alkylation of benzyl carbamate is a versatile and indispensable reaction in organic synthesis. By understanding the underlying mechanism and carefully selecting the reaction conditions—base, solvent, and alkylating agent—researchers can reliably synthesize a diverse array of N-substituted carbamates. The protocols provided herein, from the classical strong-base method to modern phase-transfer and Mitsunobu conditions, offer a validated toolkit for professionals in drug discovery and chemical development to build complex nitrogen-containing molecules with high efficiency and control.
References
-
Bera, S., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Bull, S. D., et al. (2003). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters. Available at: [Link]
-
Starks, C. M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics, Inc.. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Organic Syntheses. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE. Organic Syntheses Procedure. Available at: [Link]
-
Sharma, A., et al. (2018). N-Dealkylation of Amines. Molecules. Available at: [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
ResearchGate. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]
-
Turel, I., & Kladnik, J. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry. Available at: [Link]
-
Vaillard, V. A., et al. (2014). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Carbamates. Available at: [Link]
-
Salvatore, R. N., et al. (2001). Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. Organic Letters. Available at: [Link]
-
Fujita, K., et al. (2009). N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex. Tetrahedron Letters. Available at: [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Kaur, N., & Kishore, D. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Journal of Young Pharmacists. Available at: [Link]
-
Corey, E. J., & Lygo, B. (1984). Highly Enantioselective Phase Transfer Catalyzed Alkylation of a 3-Oxygenated Propionic Ester Equivalent; Applications and Mechanism. Journal of the American Chemical Society. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Hughes, D. L. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. Available at: [Link]
-
PubChem. (n.d.). Benzyl carbamate. Available at: [Link]
-
Wang, H., et al. (2023). Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. Organic & Biomolecular Chemistry. Available at: [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]
-
Jakowska, J., & Kowalski, P. (2008). N-Alkylation of imides using phase transfer catalysts under solvent-free conditions. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Bio-Rad. (n.d.). Carboxylation and Mitsunobu Reaction of Amines to Give Carbamates: Retention vs Inversion of Configuration is Substituent-Depend. Available at: [Link]
-
Chaulagain, M. R., et al. (2012). Direct Arylation/Alkylation/Magnesiation of Benzyl Alcohols in the Presence of Grignard Reagents via Ni-, Fe-, or Co-Catalyzed sp3 C–O Bond Activation. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzyl carbamate CAS#: 621-84-1 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. phasetransfer.com [phasetransfer.com]
- 10. Convenient synthesis of N -alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearran ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00812F [pubs.rsc.org]
- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Curtius rearrangement of carbonyl azides to form carbamates.
Application Note: Strategic Implementation of the Curtius Rearrangement for Carbamate Synthesis
Executive Summary
The Curtius rearrangement is a cornerstone transformation in medicinal chemistry, enabling the conversion of carboxylic acids to amines or carbamates with the loss of one carbon atom (dehomologation).[1] Its retention of stereochemistry makes it indispensable for synthesizing enantiopure amines, peptidomimetics, and prodrugs (e.g., Oseltamivir).
This guide provides a rigorous technical framework for executing the Curtius rearrangement to form carbamates. It moves beyond basic textbook definitions to address the practical realities of drug development: safety management of energetic azides, "one-pot" efficiency using Diphenylphosphoryl azide (DPPA), and scalable continuous flow methodologies.
Mechanistic Insight & Reaction Pathway
Historically, the reaction was thought to proceed via a discrete nitrene intermediate. However, modern kinetic isotope effect studies and thermodynamic calculations support a concerted mechanism for the thermal decomposition of acyl azides.
-
Activation: The carboxylic acid is converted to an acyl azide.[1][2][3]
-
Rearrangement: Thermal elimination of nitrogen (
) occurs simultaneously with the migration of the substituent ( -group) from carbon to nitrogen. This concerted shift explains the strict retention of stereochemistry.[2] -
Trapping: The resulting isocyanate is highly electrophilic and is trapped by an alcohol (
) to form the carbamate.
Figure 1: Mechanistic Pathway (DOT Visualization)
Caption: The concerted pathway from carboxylic acid to carbamate, highlighting the critical thermal rearrangement step.
Strategic Planning & Safety Architecture
Working with azides requires a "Safety First" engineering mindset. Acyl azides are high-energy species; their isolation should be avoided whenever possible.[4]
The "Rule of Six" and Thermal Hazards
-
C/N Ratio: Organic azides are generally considered safe to handle if the number of carbon atoms (
) plus the number of oxygen atoms ( ) divided by the number of nitrogen atoms ( ) is (Equation: ). -
Isolation Risk: Acyl azides are significantly less stable than alkyl azides. Do not distill or concentrate acyl azides to dryness.
-
Isocyanates: While less explosive, isocyanates are potent sensitizers and lachrymators.
Reagent Selection Matrix
| Precursor | Reagent System | Pros | Cons | Recommended Use |
| Carboxylic Acid | DPPA + TEA | One-pot; No isolation of azide; Mild conditions. | Phosphorus byproducts can be hard to remove. | Discovery/MedChem (Standard) |
| Acid Chloride | NaN3 | Cheap; Atom economical. | Requires phase transfer; Risk of HN3 formation. | Large Scale (With strict controls) |
| Hydrazide | NaNO2 / HCl | Classic method. | Harsh conditions; Nitrosamine risks. | Legacy Processes |
Protocol 1: Batch Synthesis via DPPA (Standard Laboratory Scale)
This protocol utilizes Diphenylphosphoryl azide (DPPA), allowing the transformation of carboxylic acids to carbamates in a single vessel without isolating the hazardous acyl azide.[2][5]
Target: Conversion of trans-4-methylcyclohexanecarboxylic acid to the corresponding benzyl carbamate.
Reagents:
-
Substrate: Carboxylic Acid (1.0 equiv)
-
Reagent: DPPA (1.1 equiv)[6]
-
Base: Triethylamine (TEA) (1.2 equiv)
-
Trapping Agent: Benzyl Alcohol (1.5 - 2.0 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Add the Carboxylic Acid (1.0 equiv) and anhydrous Toluene (0.2 M concentration).
-
Activation: Add Triethylamine (1.2 equiv) followed by DPPA (1.1 equiv) dropwise at room temperature.
-
Note: A slight exotherm may occur. Stir at room temperature for 30–60 minutes. This forms the acyl azide in situ.
-
-
Rearrangement & Trapping: Add Benzyl Alcohol (1.5 equiv) to the mixture.
-
Thermal Initiation: Gradually heat the reaction mixture to reflux (approx. 80–110°C depending on solvent).
-
Observation: Evolution of nitrogen gas bubbles indicates the rearrangement is proceeding.
-
-
Monitoring: Monitor via FTIR or TLC.
-
FTIR marker: Disappearance of the azide peak (~2130 cm⁻¹) and transient appearance/disappearance of the isocyanate peak (~2270 cm⁻¹).
-
-
Workup: Once gas evolution ceases and starting material is consumed (typically 2–4 hours), cool to room temperature. Dilute with Ethyl Acetate, wash with 1N HCl (to remove TEA and phosphorus byproducts), saturated NaHCO3, and brine.
-
Purification: Dry over MgSO4, concentrate, and purify via flash column chromatography (Silica gel).
Protocol 2: Continuous Flow Synthesis (Scale-Up & Safety)
For scale-up (>10g), continuous flow chemistry is superior. It minimizes the active volume of hazardous azide at any specific time, preventing thermal runaway.
Flow Reactor Design (DOT Visualization)
Caption: Schematic of a continuous flow setup for safe Curtius rearrangement.
Methodology:
-
Feed Preparation:
-
Stream A: Carboxylic acid (0.5 M), DPPA (0.55 M), and TEA (0.6 M) in Toluene.
-
Stream B: Benzyl alcohol (1.0 M) in Toluene.
-
-
Reactor Configuration:
-
Use a chemically resistant coil (PFA or Stainless Steel).
-
Install a Back Pressure Regulator (BPR) set to 100 psi (approx. 7 bar) to keep solvents liquid above their boiling points and manage
off-gassing.
-
-
Execution:
-
Pump streams into a T-mixer.
-
Pass through the heated coil reactor set to 100–120°C.
-
Residence Time: Target 10–20 minutes.
-
-
Validation: Collect steady-state output and analyze via LC-MS. The flow method typically results in higher purity profiles due to precise thermal control.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Isocyanate | Ensure all reagents are anhydrous. Water reacts with isocyanates to form ureas (symmetric impurity). |
| Incomplete Conversion | Insufficient Heat | The rearrangement has a high activation energy. Ensure reflux is vigorous or use a higher boiling solvent (e.g., Xylene). |
| Phosphorus Impurities | DPPA Byproducts | Perform rigorous acid washes (1N HCl) or use chromatography with a gradient starting at 100% non-polar solvent. |
| Explosion/Pressure | Azide Accumulation | STOP. Ensure temperature is high enough to consume the azide as it forms (in flow) or add DPPA slowly at reflux (in batch). |
References
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[6] Diphenylphosphoryl azide.[2][6][7] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society.
-
Baxendale, I. R., et al. (2013). A modular flow reactor for performing Curtius rearrangements as a continuous flow process.[8] Reaction Chemistry & Engineering.
-
Mallia, C. J., & Baxendale, I. R. (2016). The Use of Gases in Flow Synthesis. Organic Process Research & Development.
-
Organic Syntheses. (2010). Preparation of N-Boc-Amines via Curtius Rearrangement.[5][9][10] Organic Syntheses, Coll. Vol. 11.
-
Bräse, S., et al. (2005).[6] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. almacgroup.com [almacgroup.com]
- 9. Curtius Rearrangement [organic-chemistry.org]
- 10. almacgroup.com [almacgroup.com]
Application Notes and Protocols for Thin Layer Chromatography (TLC) Monitoring of Carbamate Synthesis
Introduction: The Critical Role of Reaction Monitoring in Carbamate Synthesis
Carbamates are a pivotal class of organic compounds, distinguished by the presence of a carbamate ester functional group (-NHCO-O-). Their broad utility spans pharmaceuticals, agrochemicals, and materials science.[1] The synthesis of carbamates often involves the reaction of an isocyanate with an alcohol, or the reaction of an amine with a chloroformate or a carbonate.[2][3][4] Precise control over the reaction progress is paramount to ensure optimal yield, purity, and to minimize the formation of byproducts. Thin Layer Chromatography (TLC) emerges as an indispensable technique for real-time monitoring of these reactions due to its simplicity, speed, and cost-effectiveness.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing TLC to effectively monitor carbamate synthesis.
Pillar 1: Expertise & Experience - The Causality Behind Experimental Choices
The Principle of TLC in the Context of Carbamate Synthesis
TLC separates compounds in a mixture based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[7] In the context of carbamate synthesis, the polarity of the reactants and the product dictates their mobility on the TLC plate.
-
Reactants:
-
Amines: Generally polar compounds, exhibiting strong interaction with the polar silica gel stationary phase, resulting in lower Retention Factor (Rf) values.
-
Isocyanates: Can vary in polarity but are often less polar than the resulting carbamate.
-
Alcohols: Polar compounds that will also have low Rf values.
-
Chloroformates: Typically less polar than amines and alcohols.
-
-
Product (Carbamate): The carbamate product will have a polarity that is intermediate between the highly polar amine/alcohol and the less polar isocyanate/chloroformate. This difference in polarity is the cornerstone of successful TLC monitoring.
The goal is to observe the disappearance of the limiting reactant spot and the appearance of a new spot corresponding to the carbamate product.[8] An ideal separation will show distinct spots for the starting materials and the product, with Rf values preferably between 0.2 and 0.8 for clear visualization and accurate assessment.[9]
Strategic Selection of the TLC System
Stationary Phase: For most carbamate syntheses, standard silica gel 60 F254 plates are the preferred stationary phase.[10] The "F254" indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp at 254 nm.[11] Given that many reactants and products in carbamate synthesis contain aromatic rings or conjugated systems, UV visualization is a primary, non-destructive method of analysis.[11]
Mobile Phase (Eluent): The choice of the mobile phase is critical and is determined by the polarity of the compounds being separated. The aim is to find a solvent system that provides good separation between the starting materials and the product.
-
General Guidance: A common starting point for molecules with moderate polarity, such as many carbamates, is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate (EtOAc). A typical initial trial ratio would be in the range of 9:1 to 1:1 hexane:EtOAc.[7]
-
Adjusting Polarity:
-
If all spots remain at the baseline (low Rf), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).[12]
-
If all spots are near the solvent front (high Rf), the mobile phase is too polar. Decrease the proportion of the polar solvent.[12]
-
For highly polar reactants or products, a more polar solvent system such as dichloromethane (DCM) and methanol (MeOH) may be necessary.[7]
-
Rationale: By systematically varying the solvent ratio, you can fine-tune the separation to achieve optimal resolution. The principle of "like dissolves like" is at play; a more polar solvent will more effectively move polar compounds up the plate.
Pillar 2: Trustworthiness - A Self-Validating System
A robust TLC protocol for monitoring carbamate synthesis should be self-validating. This is achieved by running proper controls on the same TLC plate as the reaction mixture.
The Three-Lane Spotting Protocol
To confidently interpret the progress of a reaction, a three-lane spotting pattern on the TLC plate is essential.[8]
-
Lane 1 (Starting Material - SM): A spot of the limiting reactant. This serves as a reference.
-
Lane 2 (Co-spot - Co): A spot of the starting material with the reaction mixture spotted directly on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture lane.
-
Lane 3 (Reaction Mixture - RM): A spot of the ongoing reaction.
Interpretation:
-
t = 0: The RM lane should look identical to the SM lane.
-
Reaction in Progress: The RM lane will show a diminishing spot corresponding to the SM and a new spot appearing for the product. The co-spot lane will show two distinct spots if the product has a different Rf from the starting material.
-
Reaction Completion: The SM spot will be absent in the RM lane, and the product spot will be prominent.[8]
Pillar 3: Authoritative Grounding & Comprehensive Protocols
Detailed Experimental Protocol: TLC Monitoring of a Generic Carbamate Synthesis
This protocol outlines the steps for monitoring the reaction of an amine with a chloroformate.
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Forceps
-
Mobile phase (e.g., Hexane:Ethyl Acetate mixture)
-
Visualization stain (e.g., Ninhydrin or Potassium Permanganate stain)
-
Heat gun or hot plate
Procedure:
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate. Do not gouge the silica.
-
Mark three tick marks on the origin line for the SM, Co, and RM lanes.
-
-
Sample Preparation:
-
Prepare a dilute solution of the limiting starting material (e.g., the amine) in a volatile solvent (e.g., DCM or EtOAc).
-
The reaction mixture can typically be spotted directly.
-
-
Spotting the TLC Plate:
-
Using a capillary tube, apply a small spot of the starting material solution to the "SM" tick mark. The spot should be small and concentrated (1-2 mm in diameter).
-
Apply a spot of the starting material to the "Co" tick mark.
-
Withdraw a sample from the reaction mixture using another capillary tube and spot it on the "RM" tick mark and directly over the "Co" spot.
-
-
Developing the TLC Plate:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which ensures better separation.
-
Carefully place the spotted TLC plate into the chamber using forceps and replace the lid.
-
Allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the plate to dry completely in a fume hood.
-
Visualize the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[11]
-
If the compounds are not UV-active or for further confirmation, use a chemical stain.
-
Ninhydrin Stain: Excellent for visualizing primary and secondary amines, which will appear as colored spots (typically purple or yellow) upon heating.[13] This is useful for confirming the consumption of an amine starting material.
-
Potassium Permanganate Stain: A general stain that reacts with compounds that can be oxidized, such as alcohols and some amines. The plate will have a purple background, and reactive compounds will appear as yellow or white spots.[13]
-
Furfural/Sulfuric Acid Stain: A more specific stain for carbamate esters.[14]
-
-
-
Analysis and Interpretation:
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[15]
-
Compare the RM lane to the SM and Co lanes to determine the extent of the reaction.
-
Data Presentation: Typical Rf Values
The following table provides hypothetical Rf values for a generic carbamate synthesis in two different solvent systems. Actual Rf values will vary depending on the specific molecules.
| Compound | Mobile Phase A (9:1 Hexane:EtOAc) | Mobile Phase B (7:3 Hexane:EtOAc) |
| Amine (Starting Material) | 0.10 | 0.25 |
| Chloroformate (Starting Material) | 0.70 | 0.85 |
| Carbamate (Product) | 0.40 | 0.60 |
Analysis: Mobile Phase B provides a better separation of all three components, with Rf values that are well-distributed on the plate.
Troubleshooting Common TLC Problems in Carbamate Synthesis
| Problem | Possible Cause | Solution |
| Spots are streaking | Sample is too concentrated. | Dilute the sample before spotting. |
| The mobile phase is not appropriate for the sample. | Try a different solvent system.[16] | |
| The sample is degrading on the silica plate. | Consider using a different stationary phase (e.g., alumina) or adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the mobile phase. | |
| Rf values are too low | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in the mobile phase.[12] |
| Rf values are too high | The mobile phase is too polar. | Decrease the proportion of the polar solvent in the mobile phase.[12] |
| No spots are visible | The compounds are not UV-active. | Use a chemical stain for visualization. |
| The sample concentration is too low. | Spot multiple times in the same location, allowing the solvent to dry between applications.[16] | |
| Reactant and product spots have very similar Rf values | The chosen mobile phase does not provide adequate separation. | Experiment with different solvent systems, including those with different solvent polarities and selectivities (e.g., using DCM/MeOH or Toluene/Acetone). |
Conclusion
Thin Layer Chromatography is a powerful and accessible tool for monitoring the synthesis of carbamates. By understanding the principles of separation and systematically optimizing the TLC system, researchers can gain valuable real-time insights into their reactions. The protocols and troubleshooting guide provided in these application notes offer a solid foundation for the successful implementation of TLC in the synthesis and development of novel carbamate-containing molecules.
References
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Nichols, L. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. Retrieved from [Link]
-
JoVE. (2022, February 19). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds - Experimental Protocol [Video]. YouTube. Retrieved from [Link]
-
University of Toronto. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Professor Dave Explains. (2023, February 17). Performing Thin Layer Chromatography (TLC) [Video]. YouTube. Retrieved from [Link]
-
Nichols, L. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. Retrieved from [Link]
-
Velázquez-Jiménez, A., et al. (2021). Synthesis of New Steroidal Carbamates with Plant-Growth-Promoting Activity: Theoretical and Experimental Evidence. Molecules, 26(5), 1308. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Tummatorn, J., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(19), 7574-7617. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
Li, Y., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14(28), 20235-20240. [Link]
-
ResearchGate. (n.d.). HPLC separation of carbamates. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin-Layer Chromatography for the Detection and Analysis of Bioactive Natural Products. Retrieved from [Link]
-
IAEA. (n.d.). Validation of thin-layer chromatographic methods for pesticide residue analysis. Retrieved from [Link]
-
Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
ACS Omega. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]
-
ResearchGate. (2017, June 16). A Handbook of Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Thin layer chromatography. Retrieved from [Link]
-
Journal of Chemical Education. (2018). A Toolkit to Quantify Target Compounds in Thin-Layer-Chromatography Experiments. Retrieved from [Link]
-
LCGC International. (2012). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Rf values of organochlorine pesticides in different systems. Retrieved from [Link]
-
ResearchGate. (2019). An analytical strategy for the identification of carbamates...by thin-layer chromatography/ultraviolet detection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]
-
CRC Press. (n.d.). CRC Handbook of Chromatography. Retrieved from [Link]
-
PMC. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues...via LC-MS/MS QTRAP System. Retrieved from [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
ResearchGate. (2011). Perspectives on the Synthesis of Organic Carbamates. Retrieved from [Link]
-
LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
PubMed. (2009). Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution. Retrieved from [Link]
-
Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved from [Link]
-
Reddit. (2020, July 29). Best Books on Chromatography Theory and Analytical Chemistry?. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). CHAPTER 1 Introduction, Chromatography Theory, and Instrument Calibration. Retrieved from [Link]
-
Louisiana State University. (n.d.). Reference Books. Retrieved from [Link]
-
Organic Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 4. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Thin layer chromatography | Resource | RSC Education [edu.rsc.org]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Home Page [chem.ualberta.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Magic Formulas [chem.rochester.edu]
- 14. epfl.ch [epfl.ch]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. bitesizebio.com [bitesizebio.com]
An Optimized Protocol for the Purification of Ethyl Benzylcarbamate via Flash Column Chromatography
Abstract
This comprehensive application note provides a detailed protocol for the purification of ethyl benzylcarbamate, a crucial intermediate in pharmaceutical and organic synthesis. The purity of this compound is paramount for subsequent reactions and final product efficacy. This guide outlines a systematic approach using flash column chromatography, a technique widely adopted for its efficiency and speed in purifying synthetic compounds.[1][2][3][4] We will delve into the principles of the separation, solvent system optimization using Thin-Layer Chromatography (TLC), a step-by-step column chromatography procedure, and methods for verifying the purity of the final product. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible purification method for this compound and structurally similar carbamates.
Introduction and Principles of Separation
This compound is a moderately polar compound whose purity is critical for its intended applications.[5] Column chromatography is a powerful technique for purifying compounds from reaction mixtures.[6] The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[6][7]
-
Stationary Phase: Silica Gel For the purification of moderately polar organic compounds like this compound, silica gel is the most common and effective stationary phase.[7][8] Silica gel is a porous, high-surface-area form of silicon dioxide (SiO₂) with surface silanol (Si-OH) groups. These silanol groups are polar and can interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions. Consequently, more polar compounds will adsorb more strongly to the silica gel and move down the column more slowly.[7]
-
Mobile Phase (Eluent) The mobile phase is a solvent or a mixture of solvents that flows through the stationary phase, carrying the components of the mixture with it.[6] The choice of the mobile phase is crucial for achieving good separation. A less polar solvent will result in slower elution of the analyte, while a more polar solvent will accelerate its movement down the column. For this compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically effective.[9][10] The optimal ratio of these solvents is determined experimentally using Thin-Layer Chromatography (TLC).[11]
-
Flash Chromatography This protocol utilizes flash column chromatography, a technique that employs positive pressure (e.g., from compressed air or nitrogen) to force the mobile phase through the column more quickly than by gravity alone.[1][3] This significantly reduces the purification time while maintaining good resolution.[1]
Materials and Reagents
Equipment:
-
Glass chromatography column (appropriate size for the amount of crude product)
-
Source of compressed air or nitrogen with a regulator
-
Collection tubes or flasks
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for spotting
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Funnel
-
Cotton or glass wool
-
Sand (acid-washed)
Chemicals:
-
Crude this compound
-
Silica gel (for flash chromatography, 40-63 µm particle size is recommended)[1]
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (for sample loading, optional)
-
Staining solution (e.g., potassium permanganate or vanillin)
Experimental Protocol
The goal of this step is to find a solvent system where the this compound has a retention factor (Rf) of approximately 0.3.[11] An Rf in this range generally provides the best separation in column chromatography.
-
Prepare the TLC Chamber: Pour a small amount (0.5-1 cm depth) of a test solvent mixture (e.g., 20% ethyl acetate in hexane) into the TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and close the lid.[12]
-
Prepare the Sample: Dissolve a small amount of the crude this compound in a volatile solvent like ethyl acetate or dichloromethane.[13]
-
Spot the TLC Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate.[13][14]
-
Develop the Plate: Place the spotted TLC plate into the equilibrated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If the compound is not UV-active, use a chemical stain.
-
Calculate the Rf: The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[15]
-
Optimize the Solvent System:
-
If the Rf is too high (> 0.4), the solvent system is too polar. Decrease the proportion of ethyl acetate.
-
If the Rf is too low (< 0.2), the solvent system is too non-polar. Increase the proportion of ethyl acetate.
-
Test different solvent ratios until the desired Rf is achieved.
-
The following workflow diagram illustrates the key steps in the purification process.
Caption: Workflow for this compound Purification.
-
Column Preparation:
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[11]
-
-
Packing the Column (Slurry Method):
-
In a beaker, mix the required amount of silica gel (typically 20-50 times the weight of the crude sample) with the optimized mobile phase to form a slurry.[7]
-
Pour the slurry into the column.[7] Open the stopcock to allow some solvent to drain, which helps in uniform packing.[7]
-
Gently tap the column to dislodge any air bubbles and ensure even packing.[7]
-
Once the silica gel has settled, add a thin layer of sand on top to protect the silica bed.[7]
-
Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a less polar solvent like dichloromethane). Carefully add this solution to the top of the column using a pipette.
-
Dry Loading: For less soluble samples, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Connect the compressed air/nitrogen line to the top of the column and apply gentle pressure to achieve a steady flow rate (a drop rate of about 2 inches per minute is a good starting point).[1]
-
Collect the eluent in a series of labeled test tubes or flasks.
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions by TLC to determine which ones contain the pure this compound.
-
Spot the crude mixture, the collected fractions, and a pure standard (if available) on the same TLC plate for comparison.
-
-
Isolation of the Purified Product:
Data Presentation and Expected Results
The following table summarizes typical parameters for the purification of this compound.
| Parameter | Recommended Value/Solvent | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for moderately polar organic compounds.[8] |
| Mobile Phase | Hexane/Ethyl Acetate | Common and effective solvent system for carbamates.[9][18][19] |
| Optimal TLC Rf | ~0.3 | Provides good separation on the column.[11] |
| Sample Loading | Dry or Wet Loading | Dry loading is preferred for samples with poor solubility. |
| Elution Mode | Isocratic (constant solvent composition) | Sufficient for most purifications of this type. |
| Detection | UV (254 nm) or chemical stain | This compound is UV active. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect mobile phase composition. | Re-optimize the solvent system using TLC. |
| Column was not packed properly. | Ensure the silica gel is packed evenly without cracks or channels. | |
| Sample was overloaded. | Use a larger column or reduce the amount of sample. | |
| Compound Elutes Too Quickly | Mobile phase is too polar. | Decrease the proportion of the polar solvent (ethyl acetate). |
| Compound Does Not Elute | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (ethyl acetate). |
| Streaking on TLC/Column | Sample is too concentrated or insoluble. | Dilute the sample or use the dry loading method. |
| Compound is acidic or basic. | Add a small amount of acid or base (e.g., triethylamine for basic compounds) to the mobile phase.[15] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Hexane and ethyl acetate are flammable. Keep them away from ignition sources.
-
Handle silica gel carefully as fine dust can be a respiratory irritant.
References
-
Hugo, V.-V., et al. (2018). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Scientific Research Publishing. [Link]
-
Organic Syntheses Procedure. (n.d.). Benzyl carbamate preparation. Organic Syntheses. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]
-
University of Victoria, Department of Chemistry. (n.d.). Column chromatography. [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]
-
Organic Syntheses Procedure. (n.d.). Flash Column Chromatography. Organic Syntheses. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Biotage. (n.d.). Successful flash chromatography. [Link]
-
The Royal Society of Chemistry. (2013). Supporting Information for Green Chemistry. [Link]
-
Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Danaher Life Sciences. (n.d.). Understanding Preparative Silica Columns for Chromatography. [Link]
-
Royal Society of Chemistry. (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. [Link]
-
National Institutes of Health. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. biotage.com [biotage.com]
- 3. chromtech.com [chromtech.com]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. This compound | C10H13NO2 | CID 75801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. organomation.com [organomation.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 16. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity [scirp.org]
- 17. scirp.org [scirp.org]
- 18. rsc.org [rsc.org]
- 19. rsc.org [rsc.org]
Troubleshooting & Optimization
Common side reactions in ethyl benzylcarbamate synthesis and how to avoid them.
Technical Support Center: Ethyl Benzylcarbamate Synthesis
Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights to help you troubleshoot experiments, optimize reaction conditions, and avoid common side reactions, ensuring high yield and purity of your target compound.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you might encounter during the synthesis of this compound, which is most commonly prepared via the Schotten-Baumann reaction of benzylamine with ethyl chloroformate.[1]
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Product Yield | 1. Ineffective Base: The base is crucial for neutralizing the HCl byproduct.[2] An insufficient amount or a base that is too weak may not drive the reaction to completion. 2. Poor Temperature Control: Allowing the reaction temperature to rise excessively can promote side reactions or decomposition. 3. Reagent Degradation: Ethyl chloroformate is sensitive to moisture and can hydrolyze over time. | 1. Base Selection: Use at least one equivalent of a suitable base. For anhydrous conditions, tertiary amines like triethylamine or pyridine are effective. For biphasic (aqueous/organic) Schotten-Baumann conditions, an aqueous solution of NaOH, KOH, or K₂CO₃ is standard.[1][3] The base ensures the benzylamine remains deprotonated and nucleophilic. 2. Maintain Low Temperature: The reaction is exothermic. It is critical to maintain the temperature between 0°C and 5°C, especially during the addition of ethyl chloroformate.[4] This minimizes the rate of competing side reactions. 3. Use Fresh Reagents: Always use freshly opened or properly stored ethyl chloroformate. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Product Contaminated with a White, High-Melting Point Solid | Formation of N,N'-Dibenzylurea: This is a common and troublesome byproduct. It can form if the ethyl chloroformate degrades to generate phosgene-like intermediates, or if benzyl isocyanate is formed, which then reacts with another molecule of benzylamine. | Strict Temperature and Stoichiometry Control: a) Add the ethyl chloroformate dropwise to the solution of benzylamine while maintaining a low temperature (0-5°C). This prevents localized temperature spikes that can lead to isocyanate formation. b) Use a slight excess of benzylamine to ensure the complete consumption of the more reactive ethyl chloroformate, but be aware this will require more rigorous purification. Alternatively, using a 1:1 stoichiometry with precise, slow addition is often the best approach. |
| Multiple Spots on TLC After Reaction | 1. Unreacted Starting Materials: Incomplete reaction. 2. Formation of Dibenzylamine: This can occur if the benzylamine starting material is impure or if over-alkylation occurs. 3. Double Acylation Product: The carbamate product's nitrogen can, under harsh conditions, be acylated again. | 1. Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials before quenching the reaction.[5] If the reaction has stalled, consider adding a small additional amount of the limiting reagent. 2. Purify Starting Material: Ensure the purity of the benzylamine before use. Distillation is often effective. 3. Mild Conditions: Avoid high temperatures and the use of overly strong, non-hindered bases which can deprotonate the carbamate product, making it susceptible to a second acylation. |
| Product Decomposes During Distillation | Thermal Instability: Carbamates can undergo thermal decomposition at elevated temperatures, often leading to the formation of an isocyanate, an alcohol, carbon dioxide, and an alkene.[6] | Alternative Purification Methods: a) Recrystallization: this compound is a solid at room temperature (m.p. 42-44°C) and can be effectively purified by recrystallization from a suitable solvent system like n-hexane/acetone or hexane/ethyl acetate.[3][7] b) Column Chromatography: If impurities are close in polarity, silica gel chromatography is a reliable method for obtaining a highly pure product.[7] |
Visualizing the Reaction: Desired Pathway vs. Side Reactions
To better understand the chemical transformations, the following diagram illustrates the intended synthesis alongside the formation of a key byproduct, N,N'-dibenzylurea.
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity [scirp.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for Carbamate Formation
From the Desk of the Senior Application Scientist
Welcome to the technical support center for carbamate synthesis. The carbamate functional group is a cornerstone in modern drug design and medicinal chemistry, serving as a stable peptide bond isostere and a key component in numerous therapeutic agents.[1][2] However, what appears straightforward in theory can often present practical challenges in the lab.
This guide is designed to move beyond simple protocols. It provides a framework for understanding the causality behind experimental choices, enabling you to troubleshoot effectively and optimize your reactions with confidence. We will explore the critical parameters, address common stumbling blocks in a direct question-and-answer format, and provide validated methodologies to ensure your success.
Part 1: Core Principles of Carbamate Synthesis
A successful optimization strategy begins with a solid understanding of the fundamental reaction pathways. Most carbamate syntheses in a research setting fall into one of four major categories. The choice of pathway is dictated by the available starting materials, substrate sensitivity, and desired scale.
-
From Isocyanates and Alcohols/Phenols: This is a highly efficient, atom-economical addition reaction. The primary challenge is the handling of isocyanates, which can be toxic and moisture-sensitive.[3][4][5] Often, isocyanates are generated in situ to avoid these hazards.[3]
-
From Chloroformates and Amines: This classic method involves the nucleophilic attack of an amine on an electrophilic chloroformate.[6] A key requirement is the use of a base to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]
-
From Dicarbonates (e.g., Boc₂O): Di-tert-butyl dicarbonate (Boc₂O) is a workhorse reagent for installing the tert-butoxycarbonyl (Boc) protecting group onto amines.[7][8] The reaction is generally clean, with volatile byproducts (CO₂ and tert-butanol), simplifying purification.[9]
-
From CO₂, Amines, and Electrophiles: Greener approaches utilize carbon dioxide as an abundant C1 source.[3] This three-component coupling, often mediated by a base like cesium carbonate, offers mild reaction conditions and avoids many of the toxic reagents used in other methods.[10]
Part 2: Frequently Asked Questions (FAQs)
These are the high-level questions our application scientists frequently encounter. Understanding these points is the first step in proactive troubleshooting.
Q1: My reaction is giving a low or zero yield. What are the first things I should check? A: Before altering complex parameters, always verify the fundamentals.
-
Reagent Quality: Many reagents for carbamate synthesis are moisture-sensitive. Chloroformates can hydrolyze to the corresponding alcohol and HCl. Boc-anhydride can degrade over time. Always use fresh or properly stored reagents.[7][11]
-
Anhydrous Conditions: Water is a competing nucleophile and can consume your electrophile (e.g., isocyanate, chloroformate). Ensure you are using anhydrous solvents and that your starting amine is dry.[11]
-
Reaction Monitoring: Do not rely solely on reaction time. Use Thin Layer Chromatography (TLC) or LC-MS to actively monitor the consumption of your limiting reagent.[7] A reaction that appears to have "no yield" may simply be very slow and require more time or gentle heating.
Q2: How critical is the choice of base, and which one should I use? A: The base is often one of the most important variables. Its primary roles are to deprotonate the nucleophile (amine or alcohol) to increase its reactivity or, more commonly, to scavenge acid generated during the reaction (e.g., HCl from chloroformates).[1][7]
-
For Chloroformate Reactions: A tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is standard. DIPEA is sterically hindered and less likely to act as a competing nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can also be used, often in biphasic systems.[7]
-
For Boc₂O Reactions: While many Boc protections proceed without a base, a base is often added to accelerate the reaction, especially with less nucleophilic amines or amine hydrochloride salts.[7][12] TEA, DIPEA, or even aqueous NaOH are common.
-
Causality: The choice of base can significantly affect yield and purity.[7] A base that is too weak will not adequately neutralize acid, stalling the reaction. A base that is too sterically unhindered (like pyridine) can sometimes compete as a nucleophile, leading to undesired byproducts.
Q3: What is the best solvent for my carbamate synthesis? A: The ideal solvent should fully dissolve your reactants but be inert to the reaction conditions.
-
Aprotic Solvents are Preferred: Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and N,N-dimethylformamide (DMF) are common choices. They are non-nucleophilic and can be obtained in high purity, anhydrous forms.
-
Solvent Polarity: The solvent's polarity can influence the reaction rate. More polar solvents can stabilize charged intermediates and accelerate the reaction.
-
Biphasic Conditions: For reactions with inorganic bases (e.g., the Schotten-Baumann reaction), a biphasic system like DCM/water or toluene/water is often used.
-
Key Consideration: The most critical factor is the absence of water and other nucleophilic impurities (like ethanol in chloroform).[11]
Q4: My amine is very sterically hindered or electron-poor. Why is the reaction failing? A: Both steric hindrance and electronics dramatically affect the nucleophilicity of the amine.
-
Steric Hindrance: Bulky groups near the nitrogen atom can physically block the approach to the electrophilic carbonyl carbon.
-
Electronic Effects: Electron-withdrawing groups (e.g., nitro groups on an aniline) reduce the electron density on the nitrogen, making it a weaker nucleophile. Aromatic amines are generally less reactive than aliphatic amines for this reason.[13]
-
Solutions: To overcome this, you may need more forcing conditions:
-
Increase Temperature: Refluxing the reaction can provide the necessary activation energy.[13]
-
Use a Stronger Base/More Reactive Electrophile: Using a stronger base can generate a higher concentration of the deprotonated, more nucleophilic amine. Alternatively, a more reactive electrophile (e.g., an activated carbonate) may be required.[2]
-
Add a Catalyst: Lewis acids like zinc chloride have been shown to catalyze carbamate formation.[14] For isocyanate reactions, catalysts like dibutyltin dilaurate (DBTDL) are common, though non-tin alternatives are increasingly sought.[15][16]
-
Part 3: Troubleshooting Guide
Use this section to diagnose specific experimental issues.
| Problem Observed | Probable Cause | Recommended Solution & Rationale |
| Low or No Product Yield | 1. Inactive Reagents / Water Contamination | Verify Reagent Purity: Use freshly opened bottles of chloroformates or Boc₂O. Ensure Anhydrous Conditions: Dry solvents over molecular sieves or use a solvent purification system. Dry starting materials under vacuum if necessary. Water hydrolyzes electrophiles, killing the reaction.[11] |
| 2. Insufficient Base Strength or Amount | Check pKa: Ensure your base is strong enough to neutralize the acid byproduct. Increase Stoichiometry: Use 1.1-1.5 equivalents of a tertiary amine base. For inorganic bases, ensure sufficient quantity and vigorous stirring for biphasic reactions. | |
| 3. Low Nucleophilicity of Amine/Alcohol | Force Conditions: Increase the reaction temperature incrementally (e.g., from 0 °C to RT, then to 40 °C). Monitor by TLC for decomposition. Add a Catalyst: Consider adding a catalytic amount of DMAP (for carbonates) or a Lewis acid.[14] | |
| Multiple Byproducts / Messy Reaction | 1. Over-reaction or Dimerization | Slow Addition: Add the electrophile (e.g., isocyanate, chloroformate) dropwise via a syringe pump at a low temperature (e.g., 0 °C). This keeps its instantaneous concentration low, preventing side reactions like urea formation.[17] |
| 2. Thermal Instability | Reduce Temperature: Some reagents (e.g., certain chloroformates) or products may be unstable at elevated temperatures. Run the reaction at a lower temperature for a longer duration.[13] | |
| 3. Base Nucleophilicity | Use a Hindered Base: If you suspect your base (e.g., TEA) is reacting, switch to a more sterically hindered base like DIPEA. | |
| Difficult Product Purification | 1. Unreacted Boc₂O and Byproducts | Quench Strategically: Excess Boc₂O can be quenched by adding a nucleophilic scavenger like silica-supported trisamine (Si-Trisamine) after the reaction is complete, which simplifies purification.[12] |
| 2. Emulsion During Aqueous Workup | Break the Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to increase the aqueous phase density. If that fails, filter the entire biphasic mixture through a pad of Celite. | |
| 3. Product is Water-Soluble | Avoid Aqueous Workup: If the product is polar, it may be lost to the aqueous layer. Instead, filter the reaction mixture through a plug of silica, rinse with solvent, and concentrate the filtrate. Alternative Extraction: Use continuous liquid-liquid extraction or saturate the aqueous phase with salt to drive the product into the organic layer. |
Part 4: Validated Experimental Protocol
This protocol for a standard N-Boc protection provides a reliable starting point and embodies the principles of a self-validating system with clear steps and checkpoints.
Objective: To perform an N-Boc protection of a primary amine (e.g., Benzylamine) using Boc₂O.
Materials:
-
Benzylamine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)
-
Triethylamine (TEA, 1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equiv).
-
Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.1-0.5 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir for 10 minutes to cool the solution to 0 °C. Causality: Cooling helps to control the initial exotherm of the reaction and minimizes potential side reactions.
-
Addition of Reagents: Add TEA (1.2 equiv) to the solution, followed by the dropwise addition of a solution of Boc₂O (1.1 equiv) dissolved in a small amount of DCM.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring (Self-Validation): After 2 hours, take a small aliquot of the reaction mixture and spot it on a TLC plate against a spot of the starting amine. A complete reaction will show the disappearance of the starting amine spot and the appearance of a new, less polar product spot. If the reaction is incomplete, allow it to stir longer.[7]
-
Workup - Quenching: Once complete, dilute the reaction mixture with more DCM. Transfer it to a separatory funnel and wash sequentially with 1M HCl (to remove TEA), saturated NaHCO₃ (to remove any remaining acid and tert-butoxycarbamic acid), and finally brine (to reduce the amount of water in the organic layer).
-
Workup - Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be further purified by flash column chromatography on silica gel.
Part 5: General Optimization Workflow
When developing a new carbamate synthesis, a systematic approach is crucial. The following workflow illustrates a logical progression for optimizing your reaction conditions.
References
- WO2000050389A1 - Efficient carbamate synthesis - Google Patents. Google Patents.
-
Carbamate synthesis by amination (carboxylation) or rearrangement . Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Chemistry of Metal Carbamates . PMC - NIH. Available at: [Link]
-
Operational difficulties & measures of low pressure carbamate condenser due to crystallization . UreaKnowHow. Available at: [Link]
-
Optimization of the Reaction Conditions for the Synthesis of Carbamates . ResearchGate. Available at: [Link]
-
Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture . PubMed. Available at: [Link]
-
Carbamate . Wikipedia. Available at: [Link]
-
Urea Formation - Common Conditions . The Organic Synthesis Archive. Available at: [Link]
-
Synthesis of carbamates by carbamoylation . Organic Chemistry Portal. Available at: [Link]
-
Continuous Synthesis of Carbamates from CO2 and Amines . ACS Omega. Available at: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry . ACS Publications. Available at: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry . PMC - NIH. Available at: [Link]
-
Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts . Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst . ACS Catalysis. Available at: [Link]
-
Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts . PubMed. Available at: [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. Available at: [Link]
-
(PDF) Chromatographic Determination of Carbamate Pesticides in Environmental Samples . ResearchGate. Available at: [Link]
- US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents. Google Patents.
-
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System . PMC. Available at: [Link]
-
Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates . Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts . Werner Blank. Available at: [Link]
- CN102449475A - Analysis method of ammonium carbamate aqueous solution and operation method of unreacted gas absorption tank - Google Patents. Google Patents.
-
Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis . ACS Omega. Available at: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions . PMC - NIH. Available at: [Link]
-
Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection . MDPI. Available at: [Link]
-
Boc Protection Mechanism (Boc2O) - Common Organic Chemistry . Available at: [Link]
-
Isocyanate-based multicomponent reactions . PMC - NIH. Available at: [Link]
-
Catalysis conditions for isocyanate alcohol reaction. Catalyst... . ResearchGate. Available at: [Link]
-
A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings . Available at: [Link]
-
EXPERIMENTAL PROCEDURES - Beilstein Journals . Beilstein Journals. Available at: [Link]
-
Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater . U.S. Environmental Protection Agency. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamate - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. commonorganicchemistry.com [commonorganicchemistry.com]
- 10. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 11. Recent Advances in the Chemistry of Metal Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Urea Formation - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Troubleshooting Ethyl Benzylcarbamate Synthesis
Topic: Troubleshooting low purity issues with synthesized ethyl benzylcarbamate (Ethyl N-benzylcarbamate). Target Audience: Researchers, medicinal chemists, and process development scientists. CAS Registry Number: 2621-78-5 Structure: Ph-CH₂-NH-CO-OEt[1][2][3]
Part 1: Diagnostic Workflow
Is your product a low-melting solid, an oil, or a high-melting precipitate? The physical state of your isolated material is the primary indicator of purity and identity. This compound has a naturally low melting point (~42–49 °C). Consequently, even minor impurities can depress the melting point, resulting in a permanent oil at room temperature.
Interactive Diagnostic Tree
Figure 1: Diagnostic logic for identifying impurity profiles based on physical state and melting point data.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: The Product Remains an Oil
Q: My product is a viscous oil and refuses to crystallize, even though the literature reports a solid. What is wrong?
A: This is the most common issue with this compound due to its low melting point (42–49 °C) [1, 2].
-
Root Cause: "Melting point depression" caused by trace impurities such as unreacted benzylamine, residual solvents (toluene/DCM), or ethyl chloroformate hydrolysis byproducts.
-
Immediate Fix:
-
High Vacuum Drying: Ensure the oil is dried under high vacuum (<1 mbar) for at least 4 hours to remove solvent traces.
-
Seed Crystallization: Dissolve the oil in a minimum amount of cold n-hexane/ethyl acetate (95:5) and store at -20 °C. Scratching the flask wall with a glass rod often induces nucleation.
-
Acid Wash: If the oil is yellow/orange, it likely contains unreacted benzylamine. Dissolve in diethyl ether and wash with 1M HCl (2x) to protonate and extract the amine into the aqueous layer.
-
Issue 2: High Melting Point Precipitate
Q: I isolated a white solid, but it melts >150 °C and is insoluble in my workup solvent. Is this my product?
A: No. You have likely synthesized N,N'-dibenzylurea .
-
Root Cause: Moisture in the reaction or incorrect stoichiometry.
-
Mechanism:[4][5][6] If water is present, ethyl chloroformate hydrolyzes to form unstable carbamic acid derivatives or CO₂, which can facilitate the coupling of two benzylamine molecules.
-
Mechanism:[4][5][6] If you add the chloroformate too slowly without adequate cooling, the intermediate carbamate can react with excess amine.
-
-
Prevention:
-
Use anhydrous solvents (DCM or Acetone).
-
Ensure the base (e.g., K₂CO₃ or Triethylamine) is added after the amine is dissolved, or use a biphasic system (Schotten-Baumann) with efficient cooling (0 °C).
-
Add ethyl chloroformate dropwise at 0 °C to prevent exothermic side reactions.
-
Issue 3: Identity Confusion (MP ~87 °C)
Q: Literature sources list "Benzyl carbamate" with a melting point of 87–89 °C. Why is my product melting at 45 °C?
A: You are likely looking at data for a different compound.
-
Your Compound: Ethyl N-benzylcarbamate (
, CAS 2621-78-5).[1][2][3][4][7] MP: 42–49 °C [1, 2]. -
Confused Compound: Benzyl carbamate (
, CAS 621-84-1).[6][8][9] MP: 86–89 °C [4].[8][10] -
Verification: Check your starting materials.[11] If you reacted Benzylamine + Ethyl Chloroformate, you made the lower-melting ethyl N-benzylcarbamate. If you reacted Benzyl Alcohol + Urea/Ethyl Chloroformate, you would make the higher-melting benzyl carbamate.
Part 3: Optimized Purification Protocols
Protocol A: Recrystallization (For Oily/Semi-Solid Crude)
Best for removing non-polar impurities and improving color.
-
Dissolution: Dissolve the crude material (e.g., 10 g) in Ethyl Acetate (10 mL) . Warm slightly if necessary (do not exceed 40 °C).
-
Precipitation: Slowly add n-Hexane (40 mL) while stirring.
-
Cooling: Place the mixture in a refrigerator (4 °C) for 2 hours, then a freezer (-20 °C) overnight.
-
Filtration: Collect the white crystals by vacuum filtration. Wash with cold n-hexane.
-
Yield: Typical recovery is 85–90%.
Protocol B: High Vacuum Distillation (For High Purity)
Best for large scale (>20 g) or persistent oils.
| Parameter | Setting | Notes |
| Pressure | 0.15 Torr (mmHg) | High vacuum is essential. |
| Boiling Point | 115–120 °C | Collect the main fraction. |
| Condenser Temp | 45 °C | Use warm water to prevent solidification in the condenser. |
Warning: Do not overheat the pot residue (>180 °C) to avoid thermal decomposition into isocyanates.
Part 4: Physical Property Reference Table
| Property | Value | Source |
| IUPAC Name | Ethyl N-benzylcarbamate | [1] |
| CAS Number | 2621-78-5 | [1, 2] |
| Molecular Formula | [2] | |
| Molecular Weight | 179.22 g/mol | [2] |
| Melting Point | 42–49 °C | [1, 2] |
| Boiling Point | 115–120 °C @ 0.15 Torr | [2] |
| Solubility | Soluble in EtOH, DCM, EtOAc.[1][3] Insoluble in water.[8][12] | [3] |
Part 5: References
-
ChemSynthesis. (2025).[7] this compound - Synthesis and physical properties CAS 2621-78-5. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.).[2][3] Ethyl N-benzylcarbamate (CAS RN: 2621-78-5).[1][2][3][4][7] American Chemical Society.[2][12] Retrieved from [Link][2]
Sources
- 1. ETHYL-N-BENZYLCARBAMATE | 2621-78-5 [chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound | C10H13NO2 | CID 75801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem960.com [chem960.com]
- 5. A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Benzyl carbamate CAS#: 621-84-1 [m.chemicalbook.com]
- 9. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 10. Benzyl carbamate 99 621-84-1 [sigmaaldrich.com]
- 11. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 12. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Carbamate Synthesis & Impurity Management
Current Status: Online Operator: Senior Application Scientist Ticket ID: CRB-SYN-001 Subject: Troubleshooting Impurity Profiles in Carbamate (Urethane) Derivatives
Introduction
Welcome to the Carbamate Synthesis Technical Support Hub. You are likely here because your HPLC trace shows unexplained peaks, or your NMR suggests a mixture of rotamers and side products. Carbamates are thermodynamically stable but kinetically sensitive during formation.
This guide is not a textbook; it is a diagnostic tool. We have deconstructed the three primary synthesis routes—Isocyanate Addition , Chloroformate Coupling , and CDI Activation —to address the specific impurity profiles inherent to each method.
Module 1: The Isocyanate Route
Method: Reaction of an Isocyanate (
The Core Problem: The "Moisture" Vector
The most common failure mode in this route is the formation of 1,3-disubstituted ureas . Isocyanates are electrophilic "sponges" for water. If moisture is present, the isocyanate hydrolyzes to a carbamic acid, which spontaneously decarboxylates to an amine. This amine is a more potent nucleophile than your alcohol substrate and rapidly attacks a second equivalent of isocyanate to form urea.
Diagnostic: Is it Urea or Allophanate?
| Observation | Likely Impurity | Cause |
| White insoluble precipitate | 1,3-Disubstituted Urea | Water ingress; wet solvents; wet glassware. |
| New lipophilic peak (HPLC) | Allophanate | Excess isocyanate; High temperature (>80°C); Lewis acid catalyst overdose. |
| Broad NMR signals | Rotamers (Not an impurity) | Restricted rotation around the N-CO bond. (Verify by running NMR at 50°C). |
Pathway Visualization
The following diagram details the competitive pathways between the desired Carbamate, the Urea impurity, and the Allophanate byproduct.
Figure 1: Competitive reaction pathways in isocyanate-mediated synthesis. Note the autocatalytic nature of urea formation once water is introduced.
Troubleshooting Protocol 1.1: Eliminating Urea Formation
Objective: Synthesize carbamate with <0.5% Urea impurity.
-
Solvent Preparation: Do not rely on "anhydrous" bottles opened >1 week ago. Distill THF or Toluene over Na/Benzophenone or use a freshly activated molecular sieve column.
-
Stoichiometry: Use 1.1 equivalents of Alcohol relative to Isocyanate.
-
Reasoning: Excess alcohol ensures that even if trace water generates an amine, the high concentration of alcohol competes for the isocyanate.
-
-
Catalyst Selection: Use Dibutyltin Dilaurate (DBTDL) (0.1 mol%) or Titanium Isopropoxide.
-
Caution: Lewis acids can catalyze the secondary reaction of the carbamate product with isocyanate to form Allophanates (see Fig 1). Quench the reaction immediately upon completion.
-
-
The "Schlenk" Factor: Flame-dry all glassware under vacuum. Backfill with Argon, not Nitrogen (Argon is heavier than air and blankets the reaction better).
Module 2: The Chloroformate Route
Method: Reaction of an Amine (
The Core Problem: Selectivity & Symmetrical Carbonates
This reaction generates HCl, requiring a base.[2] The order of addition is critical. If you add the amine to the chloroformate, you risk forming Symmetrical Carbonates or Di-acylated species .
FAQ: Why do I see a "dimer" peak?
If you observe a peak with a mass corresponding to
Decision Matrix: Base Selection
| Base | pKa (conj. acid) | Best For | Risk Factor |
| Pyridine | 5.2 | Acid sensitive substrates | Difficult to remove; can nucleophilically attack chloroformate. |
| Triethylamine (TEA) | 10.75 | General purpose | Can cause racemization of alpha-chiral centers. |
| Na2CO3 / NaOH (Schotten-Baumann) | ~10 / 15 | Robust substrates | Hydrolysis of chloroformate if biphasic mixing is poor. |
Troubleshooting Protocol 2.1: The "Inverse Addition" Technique
Objective: Minimize symmetrical carbonate and bis-acylation.
-
Setup: Dissolve the Amine (1.0 eq) and Base (1.2 eq, e.g., Diisopropylethylamine - DIPEA) in DCM at 0°C .
-
Addition: Add the Chloroformate (1.05 eq) dropwise to the amine solution.
-
Why? Keeping the chloroformate concentration low relative to the amine prevents the "double reaction" where a formed carbamate attacks another chloroformate (rare, but possible with strong bases).
-
-
Quench: Add a primary amine (e.g., dimethylamine) to scavenge excess chloroformate before aqueous workup. Do not use alcohols to quench, as this generates mixed carbonates that are difficult to separate.
Module 3: The CDI Route (Green/Safe)
Method: Activation of Alcohol with 1,1'-Carbonyldiimidazole (CDI), followed by Amine addition.
The Core Problem: The Imidazole "Ghost"
CDI is a safer alternative to phosgene, but it releases imidazole. Imidazole is water-soluble but can "stick" to polar carbamates, appearing as a broad baseline hump in NMR (approx. 7-8 ppm). Furthermore, wet amines will generate urea.
Workflow Visualization: The One-Pot Protocol
This workflow ensures complete activation before the amine is introduced, preventing symmetrical byproducts.
Figure 2: Stepwise activation protocol using CDI. The "Checkpoint" is critical; adding amine before the alcohol is fully activated leads to complex mixtures.
Troubleshooting Protocol 3.1: Removing Stubborn Imidazole
Issue: Imidazole persists after standard workup.
-
The Acid Wash: Imidazole has a pKa of ~7.0.
-
Wash the organic layer (DCM/EtOAc) with 0.5 M Citric Acid or 1 M HCl (if product is acid-stable). This protonates the imidazole, forcing it into the aqueous layer.
-
-
The Crystallization Trick: If your product is solid, recrystallize from Acetone/Water . Imidazole is highly soluble in water/acetone mixtures, while lipophilic carbamates often precipitate out.
-
Alternative Reagent: If CDI proves too difficult to purify, switch to DSC (N,N'-Disuccinimidyl carbonate) . The byproduct (N-hydroxysuccinimide) is water-soluble and easier to remove than imidazole.
Module 4: Universal Purification & Analysis
Data Summary: Impurity Removal Strategies
| Impurity Type | Solubility Profile | Removal Strategy |
| Urea (Symm) | Highly Insoluble | Filtration (often precipitates from DCM/Ether). |
| Imidazole | Water Soluble / Polar | Acidic aqueous wash (pH < 4). |
| Amine (SM) | Basic | Acidic aqueous wash. |
| Alcohol (SM) | Variable | Flash Chromatography (Alcohol is usually more polar than Carbamate). |
Analytical Tips
-
NMR (1H): Look for the N-H proton. In carbamates, it typically appears as a broad singlet between 4.5 - 6.0 ppm (CDCl3). If you see a sharp singlet > 8.0 ppm, suspect Urea or unremoved Imidazole.
-
HPLC: Carbamates often lack strong chromophores unless the R-groups are aromatic. Use 210 nm or ELSD (Evaporative Light Scattering Detector) for aliphatic carbamates.
References
-
Mechanism of Urea/Allophanate Formation
-
Title: Kinetics of urethane formation from isophorone diisocyanate: The alcohol nature effect.[3]
- Source: ResearchGate / Russian Journal of General Chemistry.
-
URL:
-
-
CDI Synthesis & Impurities
-
Title: Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates.[4]
- Source: ResearchGate / Beilstein Journal of Organic Chemistry.
-
URL:
-
-
Purification Strategies (Rivaroxaban Example)
- Title: Carbonyldiimidazole (CDI)
- Source: The Pharma Innov
-
URL:
-
General Carbamate Reviews
- Title: Organic Carbamates in Drug Design and Medicinal Chemistry.
- Source: Journal of Medicinal Chemistry (ACS).
-
URL:
-
Chloroformate Reactivity
- Title: Chloroform
- Source: Wikipedia (General Reference for basic stoichiometry).
-
URL:
Sources
Optimizing base catalysis in addition-elimination reactions for carbamate synthesis.
Welcome to the Technical Support Center for Carbamate Synthesis.
As a Senior Application Scientist, I've seen firsthand how optimizing base catalysis in addition-elimination reactions can be the key to unlocking high yields and purity in carbamate synthesis. This guide is designed to provide you, our fellow researchers and drug development professionals, with not just protocols, but the underlying chemical logic to troubleshoot and refine your experiments effectively. Let's move beyond simple step-by-step instructions and delve into the causality that governs these powerful transformations.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common questions that form the bedrock of successful carbamate synthesis.
The Core Mechanism: Base-Catalyzed Addition-Elimination
The synthesis of carbamates from an amine and an activated carbonyl species, such as a chloroformate, is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds via a two-step addition-elimination mechanism, where the base plays a pivotal, multifaceted role.
-
Activation/Deprotonation: A base is used to deprotonate the amine nucleophile, significantly increasing its nucleophilicity. In some cases, particularly with weaker bases or less reactive amines, the base may pre-associate with the amine, activating it for the subsequent attack.[1]
-
Nucleophilic Addition: The activated, electron-rich amine attacks the electrophilic carbonyl carbon of the chloroformate. This breaks the C=O pi bond and forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable. It collapses, reforming the C=O double bond and expelling the most stable leaving group—in this case, a chloride ion.[2] The base's conjugate acid and the expelled chloride ion typically form a salt byproduct.
Caption: General mechanism of base-catalyzed carbamate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in this reaction?
A: The base serves two critical functions. First, it acts as an acid scavenger, neutralizing the HCl generated during the reaction. More importantly, it deprotonates the amine starting material. This increases the electron density on the nitrogen atom, transforming it into a much stronger nucleophile, which accelerates the rate-limiting addition step. For aromatic amines, which are less nucleophilic than alkylamines, the choice of a sufficiently strong base is especially critical.[1]
Q2: How do I select the appropriate base for my reaction?
A: Base selection is a balance of basicity (pKa), sterics, and solubility.
-
Basicity (pKa): The base's conjugate acid should have a pKa higher than the pKa of the amine starting material to ensure efficient deprotonation. For simple alkylamines, tertiary amines like Triethylamine (TEA, pKaH ≈ 10.75) or Diisopropylethylamine (DIPEA, Hünig's base, pKaH ≈ 10.75) are often sufficient. For less reactive amines or challenging substrates, stronger "superbases" like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, pKaH ≈ 24.3 in MeCN) may be required.
-
Sterics: A sterically hindered base like DIPEA is often preferred over TEA. Its bulkiness makes it a poor nucleophile, reducing the likelihood of it competing with your amine to attack the chloroformate or participating in other side reactions.
-
Solubility: The base and its resulting hydrochloride salt should have appropriate solubility in your chosen reaction solvent. The precipitation of the salt can sometimes help drive the reaction to completion.
Q3: Can the base itself cause side reactions?
A: Yes. If the base is too nucleophilic and not sterically hindered (e.g., TEA), it can compete with the primary/secondary amine in attacking the chloroformate, leading to the formation of an undesired carbamate byproduct. Additionally, using an amine base with N-H protons (like a secondary amine) can lead to its own acylation. This is why non-nucleophilic, sterically hindered tertiary amines are generally the preferred choice.
Q4: Does the solvent choice matter?
A: Absolutely. The solvent influences reactant solubility, reaction rate, and even the reaction pathway.
-
Polar Aprotic Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are most common. They are effective at solvating the tetrahedral intermediate and do not interfere with the base's function by protonating it. Acetonitrile's polar nature can be particularly effective at promoting the desired SN2-type substitution.[3]
-
Non-polar Solvents like toluene can also be used, but solubility of the amine salt byproduct may be limited.
-
Protic Solvents (e.g., alcohols, water) should generally be avoided as they can react with the chloroformate and will quench the base.
Section 2: In-Depth Troubleshooting Guide
Even with a solid plan, experiments can yield unexpected results. This guide addresses common problems in a question-and-answer format to help you diagnose and solve them.
Caption: A decision tree for troubleshooting common issues.
Q5: My reaction is very slow or has stalled, with significant starting amine remaining. What should I do?
A: This points to an issue with reaction kinetics or activation.
-
Cause 1: Insufficient Base Strength. Your base may not be strong enough to deprotonate the amine effectively, especially if the amine is electron-deficient (e.g., an aniline derivative).
-
Solution: Switch to a stronger base. If you are using TEA (pKaH ~18.5 in MeCN), consider moving to DBU (pKaH ~24.3 in MeCN). This provides a much stronger driving force for deprotonation.
-
-
Cause 2: Low Temperature. Many carbamate formations are run at 0 °C to control side reactions, but this can slow the desired reaction to a crawl with unreactive substrates.
-
Solution: Allow the reaction to warm to room temperature slowly after the initial addition. In some cases, gentle heating (e.g., 40-50 °C) may be required, but monitor carefully for byproduct formation.
-
-
Cause 3: Deactivated Reagents. Chloroformates are sensitive to moisture and can hydrolyze over time, reducing their effective concentration.
-
Solution: Use freshly opened or properly stored chloroformate. Consider verifying its purity by NMR if it has been stored for a long time.
-
Q6: My starting material is consumed, but my yield of the desired carbamate is low. I see several side products.
A: This is a classic sign of competing reaction pathways.
-
Cause 1: N-Alkylation. If your chloroformate has a reactive alkyl group (e.g., benzyl or allyl chloroformate), the amine can act as a nucleophile and displace the carbonate, leading to an N-alkylated amine side product. This is especially prevalent at higher temperatures.[3][4]
-
Solution: Keep the reaction temperature low (0 °C or below). Ensure slow, dropwise addition of the chloroformate to maintain a low instantaneous concentration, which favors acylation over alkylation.
-
-
Cause 2: Double Acylation (for primary amines). A primary amine (R-NH₂) can react twice to form an imide-type byproduct (R-N(CO₂R')₂), especially if excess chloroformate is used.
-
Solution: Use precise stoichiometry, typically 1.0 to 1.05 equivalents of the chloroformate relative to the amine. Slow addition of the electrophile is also critical here.
-
-
Cause 3: Base Nucleophilicity. As mentioned in Q3, a non-hindered base like TEA can be acylated.
-
Solution: Switch to a sterically hindered, non-nucleophilic base like DIPEA.
-
Q7: My reaction looks clean by TLC, but I lose a significant amount of product during aqueous workup.
A: This suggests your carbamate product may be unstable under the workup conditions.
-
Cause: Hydrolysis. While generally stable, some carbamates (especially those derived from electron-rich anilines or those with bulky groups) can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Solution: Perform a milder workup. Instead of a strong acid wash (e.g., 1M HCl), use a saturated solution of a weak acid like ammonium chloride (NH₄Cl). For the basic wash, use saturated sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH).[5] Ensure all steps are performed at low temperature (e.g., in an ice bath).
-
Section 3: Protocols & Methodologies
Here we provide actionable, field-proven protocols for optimizing your base catalysis strategy.
Protocol 1: General Procedure for Base Screening
This protocol allows for the rapid, parallel screening of multiple bases to identify the optimal catalyst for a specific transformation.
Caption: A systematic workflow for screening and selecting the optimal base.
Step-by-Step Methodology:
-
Preparation: In an inert atmosphere (N₂ or Argon), prepare a stock solution of your amine in the chosen anhydrous solvent (e.g., 0.5 M in DCM). Prepare a separate stock solution of the chloroformate.
-
Reaction Setup: To a series of labeled vials, add an equal volume of the amine stock solution.
-
Base Addition: To each vial, add 1.2 equivalents (relative to the amine) of the bases you wish to screen (e.g., Vial 1: TEA, Vial 2: DIPEA, Vial 3: DBU). Include one vial with no base as a control.
-
Equilibration: Place all vials in an ice bath and stir for 5-10 minutes.
-
Initiation: Add 1.05 equivalents of the chloroformate stock solution to each vial simultaneously (if possible) or in rapid succession.
-
Monitoring: At set time points (e.g., 30 min, 2 hr, 6 hr), withdraw a small aliquot from each reaction mixture. Quench the aliquot in a separate vial containing a small amount of water or methanol to destroy any remaining chloroformate.
-
Analysis: Analyze the quenched aliquots by Thin Layer Chromatography (TLC) and/or LCMS. Spot the amine starting material, the reaction mixture, and a co-spot on the TLC plate to track the disappearance of the starting material and the appearance of the product.[6]
-
Evaluation: Compare the results across all bases. The optimal base is the one that provides the fastest conversion to the desired product with the fewest observable side products.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
TLC is an indispensable tool for qualitatively assessing reaction progress.[7][8]
Step-by-Step Methodology:
-
Prepare the Chamber: Add your chosen eluent system (e.g., 30% Ethyl Acetate in Hexanes) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.
-
Spot the Plate: Using a pencil, gently draw a baseline on a TLC plate about 1 cm from the bottom. Make three tick marks for your lanes.
-
Lane 1 (SM): Using a capillary tube, spot a dilute solution of your amine starting material.
-
Lane 2 (Co-spot): Spot the starting material first, then carefully spot the reaction mixture directly on top of it.[9]
-
Lane 3 (Rxn): Spot the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level. Close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (for UV-active compounds). Circle the visible spots. If necessary, use a chemical stain (e.g., potassium permanganate or ninhydrin for amines) to visualize non-UV-active spots.
-
Interpret: The reaction is complete when the starting material spot is completely absent from the "Rxn" lane. The "Co-spot" lane helps to confirm the identity of the starting material spot in the reaction mixture, especially if the product's Rf value is very similar.[6]
Data Summary Table
Choosing the right base starts with understanding its strength. The pKa of the conjugate acid (pKaH) is the standard measure. Note that these values are highly solvent-dependent.
| Base | Abbreviation | Type | pKaH (in MeCN) | pKaH (in H₂O)[10] | Key Feature |
| Triethylamine | TEA | Tertiary Amine | 18.46 | ~10.75 | Common, inexpensive, moderately strong |
| Diisopropylethylamine | DIPEA | Tertiary Amine | - | ~10.75 | Sterically hindered, low nucleophilicity |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Amidine | 24.33 | ~13.5 | Very strong, non-nucleophilic |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | TBD | Guanidine | 25.98 | ~14.5 | Organic superbase, very strong |
| 1,1,3,3-Tetramethylguanidine | TMG | Guanidine | 23.3 | ~13.6 | Strong, less hindered than TBD |
References
- Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. (2021). Catalysis Science & Technology (RSC Publishing).
- Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
- Organic Carbamates in Drug Design and Medicinal Chemistry. (2015).
- Continuous Synthesis of Carbamates
- Continuous Synthesis of Carbamates
- Addition-Elimination Mechanisms With Neutral Nucleophiles (Including Acid C
- common side reactions in the synthesis of tertiary amines. Benchchem.
- Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. (2025).
- Monitoring Reactions by TLC. WSU.
- Monitoring a Reaction.
- How To: Monitor by TLC. University of Rochester, Department of Chemistry.
- Traditional Strong and Hindered Bases. Sigma-Aldrich.
- Organic Syntheses Procedure.
- 2.3B: Uses of TLC. (2022). Chemistry LibreTexts.
- understanding the volatile nature and strong basicity of triethylamine in organic synthesis. (2025).
- Amine Basicity Is Measured By The pKa Of Its Conjug
Sources
- 1. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. How To [chem.rochester.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Strategies for removing unreacted starting materials from the product.
Topic: Strategies for Removing Unreacted Starting Materials Department: Process Chemistry & Downstream Processing Document ID: PUR-2024-001
Introduction: The Purity Imperative
In drug development, unreacted starting material (SM) is not just an impurity; it is a liability. Unlike side products, SMs often share structural similarities with the final product (FP), making separation via standard polarity-based chromatography (Flash/HPLC) difficult.
This guide moves beyond basic extraction. It focuses on orthogonal purification strategies —exploiting differences in chemical reactivity, solubility thermodynamics, and hydrodynamic radius to achieve >99% purity.
Module 1: Chemo-Selective Scavenging (The "Chemical Hook")
Target Audience: Synthetic Chemists (Small Molecule) Core Concept: When physical properties (polarity) are too similar, use chemical reactivity to alter the phase of the impurity.
The Mechanism
Polymer-supported scavengers are insoluble resins functionalized with reactive groups. They selectively react with excess starting materials to form a covalent bond. The impurity becomes part of the solid phase and is removed via simple filtration.
Troubleshooting Guide
Q: My product is an amine, but the reaction used excess alkylating agent (electrophile). Flash chromatography cannot separate them. What is the solution? A: Use a Nucleophilic Scavenger . Add a polymer-supported amine (e.g., PS-Trisamine) or thiol (PS-Thiophenol). The resin will attack the excess electrophile.
-
Protocol: Add 2-3 equivalents of resin relative to the excess SM. Shake at room temperature for 1-4 hours. Filter. The filtrate contains your pure amine product.
Q: I performed an amide coupling, but unreacted acid chloride remains. Aqueous workup hydrolyzes it to acid, which co-elutes with my product. A: Use an Electrophilic Scavenger before workup. Add a polymer-supported isocyanate (PS-Isocyanate) or polyamine. This captures the acid chloride covalently.
-
Critical Step: Ensure the solvent is anhydrous during scavenging to prevent resin deactivation.
Scavenger Selection Table
| Unreacted Starting Material (Impurity) | Recommended Scavenger Resin | Mechanism |
| Primary/Secondary Amines | PS-Isocyanate / PS-Benzaldehyde | Forms Urea / Imine (Solid Phase) |
| Acid Chlorides / Anhydrides | PS-Trisamine / PS-N-Methylpiperazine | Forms Amide (Solid Phase) |
| Alkyl Halides (Electrophiles) | PS-Thiophenol / PS-Thiourea | Nucleophilic Displacement |
| Boronic Acids | PS-DEAM (Diethanolamine) | Boronate Ester Formation |
Workflow Visualization
Figure 1: The "Catch and Release" mechanism allows for filtration-based purification, bypassing chromatography.
Module 2: Chromatographic Orthogonality
Target Audience: Analytical & Purification Chemists
Core Concept: If
Troubleshooting Guide
Q: My starting material and product co-elute on C18 Reverse Phase HPLC. Changing the gradient slope didn't help. A: Employ pH Switching or Derivatization .
-
pH Switching: If the SM and Product have different pKa values (e.g., 2 units apart), run the column at a pH where one is ionized (fast elution) and the other is neutral (retention).
-
Example: Separation of a pyridine precursor (pKa ~5) from a neutral product. Run at pH 3. The pyridine protonates and elutes at void volume; the neutral product retains.
-
-
In-Situ Derivatization: If the SM has a unique functional group (e.g., an unreacted alcohol in an ether synthesis), treat the crude mixture with acetic anhydride. The SM becomes an acetate (less polar), shifting its retention time significantly away from the product.
Module 3: Crystallization & Thermodynamics
Target Audience: Process Chemists (Scale-Up) Core Concept: Impurity rejection relies on keeping the system within the Metastable Zone Width (MSZW) to favor pure crystal growth over inclusion.
The Protocol: Cooling Crystallization
-
Dissolution: Dissolve crude at
(near boiling). -
Seeding: Cool to the Metastable Zone (supersaturated but no spontaneous nucleation). Add 0.5-1.0 wt% pure seed crystals.
-
Controlled Cooling: Cool slowly (e.g., 0.2°C/min).
-
Why? Rapid cooling causes "crash precipitation," trapping SM inside the crystal lattice (occlusion). Slow growth allows the crystal surface to reject the sterically distinct SM.
-
Solubility Logic Diagram
Figure 2: Operating within the metastable zone ensures the crystal lattice rejects structurally similar impurities.
Module 4: Biologics & TFF (Size Exclusion)
Target Audience: Bioconjugation Scientists (ADCs, PEGylation) Core Concept: When the Product is large (Antibody, >150 kDa) and the SM is small (Payload/Linker, <1 kDa), use Tangential Flow Filtration (TFF) .
Troubleshooting Guide
Q: I am purifying an Antibody-Drug Conjugate (ADC). How do I remove the free cytotoxic drug (SM) without stressing the protein? A: Use Constant Volume Diafiltration (CVD) .[1] Unlike dialysis (slow) or SEC (low capacity), TFF allows rapid buffer exchange. The small SM passes through the membrane (permeate), while the ADC is retained.
Q: How many volumes of buffer (Diavolumes, DV) are required?
A: The removal follows first-order kinetics:
-
Rule of Thumb: 10 Diavolumes (10 DV) removes ~99.99% of small molecule impurities.
Diafiltration Efficiency Table
| Diavolumes (DV) | Remaining SM (%) | Removal Efficiency (%) |
| 1 | 36.8% | 63.2% |
| 3 | 5.0% | 95.0% |
| 5 | 0.7% | 99.3% |
| 7 | 0.1% | 99.9% |
| 10 | < 0.01% | > 99.99% |
TFF Process Diagram
Figure 3: TFF circulates the feed tangentially, preventing membrane fouling while small impurities pass through.
References
-
Bhattacharyya, S. (2004).[2] New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis.[2][3][4][5] NIH / PubMed.
-
Repligen Corporation. (2023). Tangential Flow Filtration: A Complete Guide for Bioprocessing Professionals.
-
Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents.[6]
-
Cytiva. (2020).[7] Introduction to Tangential Flow Filtration for Laboratory and Process Development Applications.
-
Sigma-Aldrich (Merck). Solid-Supported Scavengers and Reagents.
Sources
- 1. bioprocessingjournal.com [bioprocessingjournal.com]
- 2. New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. WO1997042230A1 - Rapid purification by polymer supported quench - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
- 7. google.com [google.com]
Validation & Comparative
Comparative Validation Guide: Ethyl Benzylcarbamate Derivatives vs. Rivastigmine for AChE Inhibition
Executive Summary & Rationale
This guide outlines the validation framework for assessing the biological activity of newly synthesized ethyl benzylcarbamate derivatives. The primary therapeutic target is Acetylcholinesterase (AChE) , with a focus on neurodegenerative applications (Alzheimer’s Disease).[1][2][3]
Why this comparison? The carbamate moiety is a validated pharmacophore in neuropharmacology, exemplified by Rivastigmine (Exelon). Unlike reversible inhibitors (e.g., Donepezil), carbamates often act as pseudo-irreversible inhibitors , transferring a carbamoyl group to the active site serine (Ser203 in human AChE). This mechanism provides sustained inhibition.[4]
To validate new derivatives, researchers must demonstrate:
-
Potency: IC50 values comparable to or exceeding Rivastigmine.
-
Selectivity: A favorable Selectivity Index (SI) for AChE over Butyrylcholinesterase (BuChE), or dual inhibition depending on the therapeutic goal.
-
Safety: Low cytotoxicity in hepatic models (HepG2), addressing the hepatotoxicity concerns often associated with carbamates (e.g., Tacrine).
Comparative Methodology: The "Gold Standard" Protocols
Enzymatic Inhibition Assay (Modified Ellman’s Method)
The standard for evaluating cholinesterase inhibitors is the spectrophotometric method by Ellman et al. (1961). However, for carbamates, a pre-incubation step is mandatory to allow the carbamoylation reaction to occur before substrate addition.
Causality in Protocol Design:
-
Why Pre-incubate? Carbamates react slowly with the enzyme to form a covalent bond. Immediate substrate addition would result in competition, masking the true inhibitory potential (IC50 would appear artificially high).
-
Why pH 8.0? The thiolate anion (TNB2-) produced is maximal at basic pH, increasing sensitivity.
Protocol Workflow:
-
Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).
-
Enzyme Prep: Human recombinant AChE (hAChE) or Electrophorus electricus AChE (eeAChE).
-
Incubation (Critical): Mix Enzyme + Test Compound (EBC Derivative) + Buffer. Incubate for 15–30 minutes at 25°C.
-
Reaction Initiation: Add DTNB (Ellman's Reagent) and Substrate (Acetylthiocholine Iodide - ATChI).
-
Measurement: Monitor Absorbance at 412 nm for 5–10 minutes.
Visualization: Assay Workflow
The following diagram illustrates the logical flow of the modified Ellman's assay tailored for carbamate derivatives.
Figure 1: Step-by-step workflow for the Modified Ellman’s Assay. Note the critical pre-incubation phase (Phase 2) required for carbamate derivatives.
Performance Comparison & Data Presentation
When publishing your results, data must be tabulated to allow direct comparison between your new derivatives (EBC Series) and the reference standard (Rivastigmine).
Representative Data Structure
Note: The values below are illustrative examples of how to structure your experimental data.
Table 1: Inhibitory activities of this compound Derivatives against AChE and BuChE.
| Compound ID | R1 Substituent | R2 Substituent | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (SI) |
| Rivastigmine | -- | -- | 3.50 | 0.08 | 0.02 (BuChE selective) |
| EBC-4a | 4-F | Ethyl | 1.20 | 15.4 | 12.8 (AChE selective) |
| EBC-4b | 4-NO2 | Methyl | 0.85 | > 50 | > 58 (Highly Selective) |
| EBC-4c | 2-Cl | Ethyl | 4.10 | 2.10 | 0.51 (Dual Inhibitor) |
Interpretation Guide:
-
Potency: EBC-4b is 4x more potent than Rivastigmine against AChE (0.85 vs 3.50 µM).
-
Selectivity: Rivastigmine is known to be BuChE selective. If your goal is specific AChE inhibition (to reduce peripheral side effects), EBC-4b is the superior candidate.
Safety Profile (Cytotoxicity)
Efficacy means nothing without safety. Carbamates must be screened for hepatotoxicity.
-
Protocol: MTT Assay on HepG2 cells (72h exposure).
-
Target: IC50 (Cytotoxicity) should be > 100 µM or at least 100x higher than the therapeutic IC50 (AChE).
Mechanistic Validation
To claim your derivative acts "like Rivastigmine," you must validate the mechanism. Carbamates inhibit AChE via a pseudo-irreversible mechanism involving the acylation of the active site serine.
Mechanism of Action Visualization
The following diagram details the molecular events at the catalytic triad (Ser203, His447, Glu334).
Figure 2: The pseudo-irreversible inhibition cycle. Unlike simple competitive inhibitors, the EBC derivative covalently modifies the enzyme, leading to a prolonged duration of action.
References
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.
-
Dighe, S. N., et al. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. International Journal of Molecular Sciences, 20(6), 1383.
-
Kandiah, N., et al. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia. Clinical Interventions in Aging, 12, 697–707.
-
Cui, X., et al. (2016). In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells.[5] Toxicology Research, 5, 697-702.[5]
-
BenchChem. Application Notes and Protocols for Acetylcholinesterase (AChE) Activity Determination using Ellman's Method.
Sources
- 1. Rivastigmine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of rivastigmine: a new-generation acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells - Toxicology Research (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Amine Protecting Groups: Benchmarking Ethyl Benzylcarbamate Against Cbz, Boc, and Fmoc
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the judicious selection of protecting groups is a critical determinant of success. The ability to mask the reactivity of a functional group, such as an amine, and then selectively unmask it at a later stage is fundamental to the construction of complex molecular architectures.[1] This guide provides an in-depth technical comparison of the ethyl benzylcarbamate protecting group against the widely utilized benzyloxycarbonyl (Cbz), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethoxycarbonyl (Fmoc) groups. By examining the nuances of their introduction, stability, and cleavage, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.
The Central Role of Amine Protection in Synthesis
Amines are ubiquitous functional groups that often act as nucleophiles.[2] To prevent undesired side reactions during various synthetic transformations, their nucleophilicity and basicity must be temporarily suppressed.[3] This is achieved by converting the amine into a less reactive derivative, a process known as protection. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under conditions that do not affect other functional groups within the molecule.[3] The concept of "orthogonality," where different protecting groups can be removed selectively in the presence of others, is a cornerstone of modern multi-step synthesis.[1][2][3]
Carbamates are one of the most common and versatile classes of amine protecting groups, and this guide will focus on a comparative analysis of four prominent examples.
This compound: A Contender in Focus
This compound, while structurally related to the classical Cbz group, presents its own unique set of properties. Its performance as a protecting group is benchmarked here against the industry standards.
Introduction of the this compound Group
The this compound group is typically introduced by the reaction of a primary or secondary amine with ethyl chloroformate in the presence of a base. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Experimental Protocol: Synthesis of Ethyl N-benzylcarbamate
A representative procedure for the synthesis of ethyl N-benzylcarbamate from benzylamine is as follows:
-
Benzylamine is dissolved in a suitable solvent, such as acetone.
-
Anhydrous potassium carbonate (K₂CO₃) is added to the solution, and the mixture is cooled to a temperature between -10°C and 0°C with continuous stirring.
-
A solution of ethyl chloroformate is then added dropwise to the cooled mixture.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a solvent mixture such as n-hexane/acetone (95:5) to yield the pure this compound.[4]
}
Figure 1: Protection of an amine as an this compound.
Cleavage of the this compound Group
The deprotection of N-benzyl carbamates, including this compound, can be achieved through several methods, primarily leveraging the lability of the benzylic C-N and C-O bonds.
1. Catalytic Hydrogenolysis: This is the most common and generally mildest method for the cleavage of benzyl-containing protecting groups.[5][6] The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The C-N bond is cleaved to release the free amine and toluene.
Experimental Protocol: Hydrogenolytic Cleavage
-
The this compound-protected amine is dissolved in a suitable solvent, such as methanol or ethanol, in a reaction flask.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) is carefully added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (a balloon is often sufficient for atmospheric pressure) at room temperature.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite®.
-
The filtrate is concentrated under reduced pressure to afford the deprotected amine.[7][8]
2. Acid-Catalyzed Cleavage: Strong acids can also effect the cleavage of N-benzyl carbamates. This method is particularly useful when the molecule contains other functional groups that are sensitive to hydrogenolysis.[5] The mechanism involves protonation of the carbamate, followed by cleavage of the benzyl-oxygen bond.
3. Oxidative Cleavage: Certain oxidizing agents can selectively cleave the C-N bond of benzylamines.[9] Electrochemical methods have also been developed for the metal-free oxidative cleavage of benzyl C-N bonds.[9]
The Benchmarks: Cbz, Boc, and Fmoc
A meaningful evaluation of this compound requires a direct comparison with the established and widely adopted Cbz, Boc, and Fmoc protecting groups.
Benzyloxycarbonyl (Cbz or Z) Group
Introduced by Bergmann and Zervas in the 1930s, the Cbz group has been a cornerstone of peptide chemistry.[7]
-
Introduction: The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or sodium bicarbonate, under Schotten-Baumann conditions.[7][10]
-
Stability: The Cbz group is stable to mildly acidic and basic conditions, making it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[1][7]
-
Cleavage: The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂/Pd-C).[2][7] It can also be cleaved by strong acids such as HBr in acetic acid.[5]
tert-Butyloxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups in modern organic synthesis due to its ease of introduction and its acid-labile nature.
-
Introduction: The Boc group is most commonly introduced by treating an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium hydroxide.[11]
-
Stability: The Boc group is stable to a wide range of nucleophiles, bases, and catalytic hydrogenation conditions.[12]
-
Cleavage: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.[2]
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is particularly valuable in solid-phase peptide synthesis (SPPS) due to its base-lability.
-
Introduction: The Fmoc group is introduced by reacting an amine with Fmoc-Cl or, more commonly, Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base.[13]
-
Stability: The Fmoc group is stable to acidic conditions and catalytic hydrogenolysis, providing orthogonality with Boc and Cbz groups.[2]
-
Cleavage: The Fmoc group is cleaved under mild basic conditions, typically using a solution of 20% piperidine in dimethylformamide (DMF).[2]
Comparative Performance Analysis
The following table summarizes the key performance characteristics of this compound and the benchmark protecting groups.
| Protecting Group | Introduction Reagent | Common Cleavage Conditions | Stability | Orthogonality |
| This compound | Ethyl Chloroformate | H₂/Pd-C; Strong Acids | Likely stable to mild acid/base | Potentially orthogonal to Boc and Fmoc, but requires experimental validation. |
| Cbz (Z) | Benzyl Chloroformate (Cbz-Cl) | H₂/Pd-C; HBr/AcOH | Stable to mild acid and base | Orthogonal to Boc and Fmoc. |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | TFA/DCM; HCl/Dioxane | Stable to base and hydrogenolysis | Orthogonal to Cbz and Fmoc. |
| Fmoc | Fmoc-Cl; Fmoc-OSu | 20% Piperidine/DMF | Stable to acid and hydrogenolysis | Orthogonal to Cbz and Boc. |
}
Figure 2: Orthogonality and cleavage conditions of common amine protecting groups.
Field-Proven Insights and Causality Behind Experimental Choices
The choice of a protecting group is not merely a matter of chemical compatibility but is deeply rooted in the overall synthetic strategy.
-
For peptide synthesis , the Boc and Fmoc strategies have dominated. The Fmoc/tBu strategy is often preferred for its milder final deprotection conditions. The choice between these depends on the specific peptide sequence and the desired scale of synthesis.
-
The Cbz group remains highly valuable in solution-phase synthesis, especially when orthogonality to both acid- and base-labile groups is required. Its removal by hydrogenolysis is exceptionally clean, yielding volatile byproducts.
-
This compound , being structurally similar to Cbz, is expected to exhibit similar stability and cleavage patterns. The presence of the N-ethyl group may slightly alter its reactivity and steric profile, which could be advantageous in certain contexts, potentially influencing the rate of cleavage or stability. However, a lack of extensive characterization in the literature means that its orthogonality and precise cleavage kinetics must be empirically determined for a given synthetic system. The primary rationale for exploring this compound would be to fine-tune the properties of a Cbz-like protecting group, perhaps to modulate its stability or solubility.
Conclusion
While the Cbz, Boc, and Fmoc protecting groups are well-established and their behaviors extensively documented, this compound represents a potentially useful, albeit less explored, alternative. Its synthesis is straightforward, and its cleavage is anticipated to be achievable under standard hydrogenolysis or strong acidic conditions, analogous to the Cbz group.
For researchers and drug development professionals, the key takeaway is the principle of orthogonality and the importance of selecting a protecting group that is robust to the planned synthetic transformations and can be selectively removed without compromising the integrity of the target molecule. While this compound may not currently offer a significant advantage over the established protecting groups for most common applications, it remains a viable option for specialized cases where fine-tuning of a benzyl-type carbamate is desired. Further experimental investigation is warranted to fully delineate its stability profile and orthogonality, which would allow for its confident integration into complex synthetic endeavors.
References
-
MDPI. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. [Link]
-
Wikipedia. (2023). Benzyl carbamate. [Link]
-
PMC. (2020). Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. [Link]
-
ResearchGate. (2025). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Total Synthesis. (2023). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
RSC Publishing. (2003). Orthogonal N,N-deprotection strategies of β-amino esters. [Link]
-
Organic Chemistry Portal. (2021). Protective Groups. [Link]
-
PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
Scientific Research Publishing. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. [Link]
-
ResearchGate. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. [Link]
-
Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. [Link]
-
PMC. (2013). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
-
NIH. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. [Link]
-
PMC. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
-
PMC. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. [Link]
-
ACS Publications. (2026). Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines. [Link]
-
PubMed. (2020). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. [Link]
-
ResearchGate. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. [Link]
-
The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
The Royal Society of Chemistry. (2013). Experimental Procedure. [Link]
-
ResearchGate. (2025). Mild and Efficient Deprotection of the Amine Protecting p-Methoxyphenyl (PMP) Group. [Link]
-
ResearchGate. (2020). Recent Advances in the Protection of Amine Functionality: A Review. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
University of California, Irvine. (n.d.). Protecting Groups. [Link]
-
Organic Chemistry Portal. (2022). Benzylamines. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Springer. (1997). 4.3.2.2 9-FluorenylmethoxycarbonyIltert-Butyl Strategy. [Link]
-
ResearchGate. (2011). Green Chemistry. [Link]
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. total-synthesis.com [total-synthesis.com]
Head-to-head comparison of different analytical methods for carbamate detection.
Executive Summary The detection of carbamate pesticides (e.g., carbofuran, aldicarb) and impurities (e.g., ethyl carbamate) presents a unique analytical challenge due to their thermal instability and high polarity. While Gas Chromatography (GC) is a staple for many pesticides, it often fails for carbamates without complex derivatization, leading to thermal degradation in the injection port.
This guide evaluates the three dominant methodologies in modern residue analysis: LC-MS/MS (The Quantitative Gold Standard), HPLC with Post-Column Derivatization (The Regulatory Workhorse), and AChE Biosensors (The Rapid Screening Solution).
The Core Challenge: Thermal Instability
Before selecting a method, researchers must understand why standard approaches fail. Carbamates possess a thermally labile ester linkage. In a standard GC injector at 250°C, N-methyl carbamates undergo a McLafferty rearrangement or elimination reaction, degrading into their corresponding phenols before reaching the column.
-
Implication: Direct GC-MS analysis often yields peaks for degradation products, not the parent molecule, compromising quantitation.
-
Solution: Liquid Chromatography (LC) is the preferred separation technique as it operates at ambient or low temperatures.
Method A: The Regulatory Workhorse (HPLC + Post-Column Derivatization)
Best For: Drinking water compliance (EPA Method 531.2), laboratories without mass spec budget.
The Mechanism
Since most carbamates do not naturally fluoresce and have weak UV absorbance, they must be chemically modified after separation but before detection.
-
Separation: Analytes are separated on a C18 column.
-
Hydrolysis: The eluent mixes with NaOH at high temperature (100°C), breaking the carbamate into methylamine.
-
Derivatization: Methylamine reacts with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a highly fluorescent isoindole.
Visualization: The Post-Column Reaction Pathway
Caption: The two-stage post-column reaction required to render N-methyl carbamates detectable by fluorescence.
Protocol: EPA 531.2 Configuration[1][2][3][4]
-
Mobile Phase: Water/Methanol gradient.
-
Post-Column Reactor 1: 0.05 N NaOH @ 0.5 mL/min, Coil Temp: 100°C.
-
Post-Column Reactor 2: OPA/Mercaptoethanol @ 0.5 mL/min, Ambient Temp.
-
Detection: Fluorescence (Excitation: 330 nm, Emission: 465 nm).
-
Critical Control Point: The hydrolysis reagent must be fresh. Carbonate formation from air exposure will lower the pH and reduce hydrolysis efficiency, killing sensitivity.
Method B: The Gold Standard (LC-MS/MS)
Best For: Multi-residue analysis in food (QuEChERS), complex matrices, high throughput.
The Mechanism
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) bypasses the need for derivatization. It relies on the unique mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.
-
Selectivity: Multiple Reaction Monitoring (MRM) mode isolates specific precursor/product ion pairs, virtually eliminating matrix interference.
-
Sensitivity: Capable of detecting parts-per-trillion (ppt) levels.
Protocol: QuEChERS Extraction (AOAC 2007.01)
This "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is the industry standard for preparing food samples for LC-MS/MS.[1]
-
Homogenization: Weigh 10g sample (e.g., strawberry) into a 50mL tube.
-
Extraction: Add 10mL Acetonitrile (ACN) + 1% Acetic Acid.
-
Salting Out: Add 4g MgSO₄ + 1g NaCl. Shake vigorously 1 min. (Forces water out, drives analytes into ACN).
-
Centrifugation: 4000 rpm for 5 min.
-
dSPE Cleanup: Transfer aliquot to tube containing PSA (Primary Secondary Amine) to remove sugars/fatty acids.
-
Analysis: Inject supernatant into LC-MS/MS.
Visualization: LC-MS/MS Workflow
Caption: The linear workflow from QuEChERS extraction to tandem mass spectrometry detection.
Method C: The Screening Solution (AChE Biosensors)
Best For: Field testing, rapid "Go/No-Go" screening, cost-sensitive projects.
The Mechanism
These devices mimic the biological toxicity of carbamates. Carbamates inhibit the enzyme Acetylcholinesterase (AChE).[2][3]
-
Baseline: The sensor contains immobilized AChE.[2] When substrate (Acetylthiocholine) is added, AChE converts it to Thiocholine (electroactive).
-
Inhibition: If carbamates are present, they bind to AChE, stopping the conversion.
-
Signal: The drop in current (amperometric response) is proportional to the carbamate concentration.
-
Critical Limitation: This method is non-specific. It cannot distinguish between Carbofuran and Methomyl, nor between Carbamates and Organophosphates. It only reports "Total Cholinesterase Inhibition."
Head-to-Head Data Comparison
The following table contrasts the performance metrics based on typical laboratory setups.
| Feature | HPLC-PCD (Fluorescence) | LC-MS/MS (Triple Quad) | AChE Biosensor |
| Primary Analyte Target | N-Methyl Carbamates | All Carbamates & Metabolites | Total AChE Inhibitors |
| LOD (Typical) | 0.5 - 1.0 µg/L (ppb) | 0.001 - 0.01 µg/kg (ppt) | 0.025 - 0.1 µg/L |
| Selectivity | High (Specific derivatization) | Ultra-High (Mass filtering) | Low (Class-selective only) |
| Sample Prep Time | High (Filtration/SPE often needed) | Low (QuEChERS is fast) | Very Low (Direct or simple dilution) |
| Capital Cost | Moderate ($40k - $60k) | High ($200k - $350k) | Low ($1k - $5k) |
| Throughput | 20-30 mins/sample | 5-10 mins/sample | < 5 mins/sample |
| Regulatory Status | EPA 531.2 (Water) | FDA/USDA (Food Safety) | Screening only (Not compliant) |
Critical Analysis & Recommendations
When to choose LC-MS/MS: This is the only viable option for modern drug development and food export compliance. If you need to quantify 300+ pesticides in a single run or distinguish between structurally similar metabolites (e.g., Aldicarb sulfoxide vs. Aldicarb sulfone), the mass spectral resolution is non-negotiable.
When to choose HPLC-PCD: If your lab focuses exclusively on environmental water testing under strict EPA mandates (specifically Method 531.2), this system is robust and easier to maintain than an MS. It is a "workhorse" method that is less susceptible to matrix suppression than MS.
When to choose Biosensors: Use these for agricultural field testing (e.g., checking rinse water before harvest) or protecting expensive LC-MS equipment from highly contaminated samples. They serve as an excellent "first line of defense" but should never be used for confirmatory legal analysis.
References
-
U.S. Environmental Protection Agency. (2001).[4] Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in water by direct aqueous injection HPLC with postcolumn derivatization.[4]Link
-
AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link
-
Nantia, E. A., et al. (2017).[5] QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS.[5] Food Chemistry.[1][5][6][7] Link
-
Pickering Laboratories. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food.Link
-
Smon, A., et al. (2019). Comparison of liquid chromatography with tandem mass spectrometry and ion-exchange chromatography by post-column ninhydrin derivatization. Clinical Chemistry and Laboratory Medicine. Link
Sources
- 1. pickeringlabs.com [pickeringlabs.com]
- 2. A Butyrylcholinesterase Camera Biosensor Tested for Carbofuran and Paraoxon Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. shimadzu.com [shimadzu.com]
Reproducibility of published synthesis methods for ethyl benzylcarbamate.
Executive Summary: The Reproducibility Landscape
In the context of medicinal chemistry and protecting group strategy, the synthesis of ethyl benzylcarbamate (N-benzylurethane) represents a classic dichotomy between kinetic reliability and thermodynamic sustainability .
For researchers requiring immediate, high-purity material (<10g scale), the Chloroformate Route (Method A) remains the gold standard. It is kinetically driven, irreversible, and highly reproducible, provided moisture is rigorously excluded. However, its atom economy is poor due to stoichiometric waste.
Conversely, the Carbonate Interchange Route (Method B) using Diethyl Carbonate (DEC) is the preferred "Green" alternative for scale-up (>100g). Its reproducibility is not inherent; it is strictly dependent on the engineering of the reaction equilibrium (removal of ethanol). Without active equilibrium displacement, this method fails to exceed 40-50% conversion, leading to literature discrepancies.
This guide objectively compares these two dominant methodologies, providing optimized protocols to ensure reproducibility.
Comparative Methodological Analysis
Table 1: Performance Metrics & Trade-offs
| Feature | Method A: Chloroformate Route | Method B: Carbonate Interchange |
| Reagents | Benzylamine, Ethyl Chloroformate, Base ( | Benzylamine, Diethyl Carbonate (DEC), Catalyst (TBD/Lewis Acid) |
| Mechanism | Nucleophilic Substitution (Addition-Elimination) | Transcarbamoylation (Equilibrium Driven) |
| Kinetics | Fast (< 2 hours) | Slow (12–24 hours) |
| Thermodynamics | Irreversible (Exothermic) | Reversible (Endothermic/Neutral) |
| Atom Economy | Low (Generates HCl salts) | High (Generates Ethanol) |
| Reproducibility | High (If moisture is controlled) | Variable (Depends on EtOH removal) |
| Primary Failure Mode | Hydrolysis of chloroformate (Wet solvent) | Equilibrium stagnation (Closed system) |
Method A: The Chloroformate Route (Benchmark)
Principle: The reaction between benzylamine and ethyl chloroformate is highly exothermic. The critical reproducibility factor is temperature control (0°C) and the order of addition . Adding the amine to the chloroformate often leads to double acylation; therefore, the chloroformate must be added to the amine/base mixture.
Mechanistic Workflow (Method A)
Figure 1: Kinetic pathway of chloroformate acylation. The base is critical to prevent protonation of the amine nucleophile.
Optimized Protocol A (High Reproducibility)
Reagents:
-
Benzylamine (10 mmol, 1.07 g)
-
Ethyl Chloroformate (11 mmol, 1.19 g)
-
Triethylamine (12 mmol, 1.21 g) or
(anhydrous) -
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask under
atmosphere. -
Solvation: Dissolve Benzylamine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.
-
Addition (Critical): Add Ethyl Chloroformate (1.1 equiv) dropwise over 15 minutes.
-
Why: Rapid addition causes a temperature spike (>10°C), increasing the risk of N,N-bis-acylation side products.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.
-
Validation: Check TLC (Hexane:EtOAc 4:1). Product
. -
Workup: Quench with 1M HCl (10 mL) to remove unreacted amine. Extract with DCM.[1] Wash organic layer with saturated
and Brine.[1] -
Purification: Dry over
and concentrate. Recrystallize from Hexane/Acetone if necessary, though oil is common.
Reproducibility Checkpoint: If yield is <80%, check solvent water content. Water competes with the amine for the chloroformate, producing ethanol and
Method B: The Green Carbonate Route (Challenger)
Principle: This method utilizes Diethyl Carbonate (DEC) as both reagent and solvent. The reaction is a transcarbamoylation. Unlike Method A, this is reversible . The reaction will stall at ~40% conversion unless the co-product (ethanol) is physically removed.
Mechanistic Workflow (Method B)
Figure 2: Thermodynamic logic of Method B. Success depends entirely on the "Ethanol Removal" node shifting the equilibrium.
Optimized Protocol B (Green Scale-Up)
Reagents:
-
Benzylamine (10 mmol)
-
Diethyl Carbonate (DEC) (50 mmol - 5 equiv, acts as solvent)
-
Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (5 mol%) or
(1 equiv)
Step-by-Step Procedure:
-
Setup: Use a flask equipped with a Dean-Stark trap or a Soxhlet extractor containing 4Å molecular sieves.
-
Note: Simple reflux condensers will return ethanol to the pot, killing the yield.
-
-
Reaction: Combine Benzylamine, DEC, and Catalyst.
-
Heating: Heat to reflux (DEC b.p. 126°C).
-
Equilibrium Shift: Maintain reflux for 12–18 hours. The ethanol formed (b.p. 78°C) must be distilled off or trapped.
-
Monitoring: Monitor by GC-MS or NMR. Disappearance of the benzylamine signal is the only reliable metric.
-
Workup: Evaporate excess DEC under reduced pressure (recover for reuse).
-
Purification: The residue usually requires column chromatography (Silica, Hexane/EtOAc) to remove the catalyst, unless a heterogeneous catalyst (like basic alumina) was used.
Reproducibility Checkpoint: If conversion stalls at 50%, your ethanol removal system is inefficient. Add fresh molecular sieves or increase the nitrogen sweep rate to carry ethanol vapor out.
Self-Validation: Characterization Data
To confirm the identity and purity of the synthesized this compound, compare your data against these validated parameters.
| Technique | Parameter | Observation (Expected) | Interpretation |
| Multiplet | Aromatic Ring Protons | ||
| Doublet | Benzyl | ||
| Quartet | Ethyl | ||
| Triplet | Ethyl | ||
| Broad Singlet | Carbamate | ||
| IR (Neat) | 3320 | N-H Stretch | |
| 1690–1705 | C=O (Carbamate) Stretch | ||
| Appearance | Physical State | Colorless Oil / Low melting solid | mp 44–46°C (if pure) |
References
-
BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. BenchChem Protocols. Link
-
Organic Syntheses. (1929). Ethyl N-Methylcarbamate (Analogous Procedure). Org. Synth. 9, 38. Link
-
Scientific Research Publishing. (2018). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates. Journal of Biophysical Chemistry. Link
-
PubChem. (2025).[3][4] this compound Compound Summary. National Library of Medicine. Link
-
Royal Society of Chemistry. (2020).[5] Supporting Information: Catalytic Synthesis of Carbamates. RSC Advances. Link
Sources
Comparative Profiling of Carbamate-Based Cholinesterase Inhibitors: Mechanisms, Potency, and Selectivity
Executive Summary
This technical guide provides a comparative analysis of three distinct carbamate-based cholinesterase inhibitors: Physostigmine , Rivastigmine , and Neostigmine . Unlike simple reversible inhibitors (e.g., Edrophonium) or irreversible organophosphates, carbamates function as pseudo-irreversible inhibitors.[1] They covalently modify the enzyme's active site, creating a carbamoylated complex that hydrolyzes significantly slower than the natural acetylated intermediate.
This guide details their kinetic mechanisms, selectivity profiles (AChE vs. BChE), and experimental characterization using the Ellman assay, tailored for researchers in neuropharmacology and drug discovery.
Mechanistic Foundation: The Pseudo-Irreversible Cycle
The defining feature of carbamate pharmacology is the kinetics of the enzyme-inhibitor interaction. While acetylcholine is hydrolyzed by Acetylcholinesterase (AChE) in microseconds, carbamates transfer a carbamoyl group to the serine residue (Ser203 in human AChE) of the catalytic triad.
The Kinetic Discrepancy
-
Acetylation (Natural Substrate):
microseconds. -
Carbamoylation (Inhibitor):
minutes to hours.
This "slow" hydrolysis effectively sequesters the enzyme, allowing for sustained therapeutic effects despite rapid plasma clearance of the free drug.
Diagram: Carbamate-Mediated Inhibition Pathway
The following diagram illustrates the kinetic pathway, highlighting the critical "Carbamoylated Enzyme" state that differentiates these drugs from competitive inhibitors.
Figure 1: Kinetic pathway of pseudo-irreversible inhibition. Note that k3 (decacarbamoylation) is the rate-limiting step determining the duration of action.
Comparative Analysis: Physostigmine, Rivastigmine, and Neostigmine[2]
The following analysis contrasts the three agents based on selectivity , potency (
Data Summary Table
| Feature | Physostigmine | Rivastigmine | Neostigmine |
| Primary Indication | Glaucoma, Anticholinergic Toxicity | Alzheimer’s Disease, Parkinson’s Dementia | Myasthenia Gravis, Anesthesia Reversal |
| Chemical Class | Tertiary Amine | Phenylcarbamate (Tertiary Amine) | Quaternary Ammonium |
| BBB Penetration | High (Crosses BBB) | High (Crosses BBB) | Negligible (Charged at physiological pH) |
| AChE Potency ( | High (0.67 nM) | Moderate (4.3 nM) | Moderate (700 nM)** |
| Selectivity (AChE:BChE) | Non-selective (1:[2]1) | Dual Inhibitor (Preferential G1 AChE) | Selective for AChE over BChE |
| Mechanism Type | Pseudo-irreversible | Pseudo-irreversible | Reversible / Pseudo-irreversible |
*Values based on human erythrocyte AChE under optimal conditions [1]. **Value denotes inhibition of nicotinic currents; enzyme inhibition varies by tissue [2].
Detailed Technical Profiling
1. Physostigmine (The Prototype)[2][3][4]
-
Profile: A natural alkaloid and tertiary amine.
-
Mechanism: Rapidly carbamoylates both AChE and Butyrylcholinesterase (BChE).
-
Limitation: Its lack of selectivity and short half-life (
min) limit its chronic use in neurodegenerative diseases. It is primarily a toxicology rescue agent (e.g., for atropine poisoning).
2. Rivastigmine (The CNS Specialist)[3]
-
Profile: A synthetic phenylcarbamate designed for Alzheimer's pathology.
-
Selectivity Nuance: Unlike Donepezil (which is highly AChE selective), Rivastigmine inhibits both AChE and BChE.[5][6]
-
Why this matters: In advanced Alzheimer's, AChE levels in the brain drop, but BChE levels rise and take over acetylcholine hydrolysis. Rivastigmine's dual inhibition covers this compensatory mechanism [3].
-
Isoform Selectivity: Rivastigmine shows 4-6 fold preference for the G1 isoform (monomeric) of AChE, which is the predominant form found in Alzheimer's plaques, over the G4 (tetrameric) form found in healthy synapses [4].
-
3. Neostigmine (The Peripheral Specialist)
-
Profile: A quaternary ammonium compound.
-
Mechanism: The permanent positive charge prevents it from crossing the Blood-Brain Barrier (BBB).
-
Utility: Strictly peripheral. It is the gold standard for reversing neuromuscular blockade (anesthesia) and treating Myasthenia Gravis. It has no utility in dementia research.
Experimental Protocol: Modified Ellman’s Assay for Carbamates
Standard Ellman assays often fail to accurately characterize carbamates because they do not account for the time-dependent nature of carbamoylation. Pre-incubation is mandatory.
Reagents
-
Buffer: 0.1 M Sodium Phosphate, pH 8.0 (optimal for esterase activity).
-
DTNB (Ellman's Reagent): 0.5 mM solution.[7]
-
Substrate: Acetylthiocholine Iodide (ATCh), 0.5 mM.
-
Enzyme Source: Human Erythrocyte AChE or Electric Eel AChE (purified).
Step-by-Step Workflow
-
Preparation: Dilute inhibitor (carbamate) in buffer to create a log-scale concentration range (e.g.,
M to M). -
Pre-Incubation (Critical Step):
-
Mix Enzyme + Inhibitor.
-
Incubate for 30 minutes at 25°C.
-
Rationale: This allows the "slow" carbamoylation reaction (
) to reach equilibrium before the substrate competes for the active site.
-
-
Reaction Initiation:
-
Add DTNB and ATCh (Substrate) simultaneously.[7]
-
-
Measurement:
-
Monitor absorbance at 412 nm for 5–10 minutes.
-
The yellow color (TNB anion) indicates hydrolysis.
-
Diagram: Assay Workflow
Figure 2: Modified Ellman's workflow emphasizing the pre-incubation step required for carbamate inhibitors.
Data Analysis & Interpretation
To determine the
Plot % Inhibition (Y-axis) vs. Log[Inhibitor] (X-axis). Use non-linear regression (4-parameter logistic model) to fit the curve:
Validation Criteria:
-
Z-Factor: Ensure Z' > 0.5 for high-throughput screening validation.
-
Solvent Control: DMSO concentration must remain <1% to avoid enzyme denaturation.
-
Spontaneous Hydrolysis: Always run a "No Enzyme" blank to subtract non-enzymatic hydrolysis of ATCh by DTNB.
References
-
Ogura, H., et al. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. General Pharmacology, 34(3), 219-224.
-
Schofield, G.G., et al. (1984). Effects of neostigmine and physostigmine on the acetylcholine receptor-ionophore complex in frog isolated sympathetic neurones. British Journal of Pharmacology, 81(1), 1-9.
-
Darvesh, S., et al. (2008).[1] Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase.[1][7][8] Journal of Medicinal Chemistry, 51(14), 4200-4212.
-
Enz, A., et al. (1993). Brain selective inhibition of acetylcholinesterase: a comparative study of N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenyl carbamate and other physostigmine analogues. Progress in Brain Research, 98, 431-438.
Sources
- 1. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. scienceopen.com [scienceopen.com]
- 6. Potencies and selectivities of inhibitors of acetylcholinesterase and its molecular forms in normal and Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Ethyl Benzylcarbamate Purity: A Comparative Analysis of HPLC and GC-MS
In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Ethyl benzylcarbamate, a key building block and protecting group, is no exception. Ensuring its purity demands robust analytical methodologies capable of both quantifying the active substance and detecting a wide spectrum of potential impurities.
This guide provides an in-depth comparison of two instrumental techniques central to purity validation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Moving beyond a simple recitation of protocols, we will explore the underlying scientific rationale for methodological choices, offering a framework for developing a comprehensive and defensible purity assessment strategy.
The Analytical Challenge: Anticipating the Impurity Profile
A robust analytical method is one that is designed to find what is likely to be present. The synthesis of this compound, commonly through the reaction of benzylamine and ethyl chloroformate, can introduce several classes of impurities.[1] A proactive impurity profile analysis is critical for targeted method development.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual benzylamine or ethyl chloroformate.
-
By-products: Formation of compounds like dibenzylurea from side reactions.[2]
-
Reagents and Solvents: Traces of bases (e.g., triethylamine), catalysts, or reaction solvents (e.g., acetone, n-hexane).[1]
Potential Degradation Products:
-
Hydrolysis Products: Benzyl alcohol and ethanol, resulting from the breakdown of the carbamate ester linkage.
-
Oxidative Degradants: Impurities formed through exposure to air and light during storage.
These potential impurities span a range of polarities and volatilities, making it unlikely that a single analytical technique can comprehensively assess the purity of this compound. This necessitates a multi-faceted approach, leveraging the distinct strengths of both HPLC and GC-MS.
Methodology Deep Dive I: HPLC for Primary Purity and Non-Volatile Impurities
High-Performance Liquid Chromatography is the workhorse for purity and assay determination in the pharmaceutical industry, primarily due to its versatility in handling a wide range of compound polarities and its non-destructive nature for thermally sensitive molecules.
The Principle of Separation:
Reverse-phase HPLC (RP-HPLC) is the logical choice for this compound and its likely non-volatile impurities. Separation occurs on a non-polar stationary phase (typically C8 or C18) with a polar mobile phase.[3][4] Compounds are separated based on their hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus elute later.
Causality Behind Experimental Choices:
-
Column Selection: A C18 column is a standard starting point, offering a high degree of hydrophobicity suitable for retaining this compound and separating it from both more polar (e.g., benzyl alcohol) and potentially less polar by-products.[4]
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is essential.[3][4] A gradient approach, starting with a higher water concentration and gradually increasing the organic solvent, allows for the effective elution of a wide range of impurities with varying polarities in a single analytical run.
-
Detection: The benzyl group in this compound provides a strong chromophore, making UV detection a simple and robust choice. Analysis at a wavelength around 254 nm, where the benzene ring absorbs strongly, provides excellent sensitivity for the main component and related aromatic impurities.
Detailed Experimental Protocol: HPLC-UV
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 (v/v) acetonitrile:water diluent to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Instrumentation:
-
HPLC System: A quaternary gradient HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 20.0 10 90 25.0 10 90 25.1 60 40 | 30.0 | 60 | 40 |
-
System Suitability: Before sample analysis, perform replicate injections of a standard solution to ensure the system is operating correctly. Key parameters include retention time repeatability (RSD < 1%), peak area repeatability (RSD < 2%), and tailing factor (< 2.0) for the main peak. This protocol acts as a self-validating system for each run.[5]
Visualization of the HPLC Workflow
Caption: A streamlined workflow for HPLC-based purity analysis.
Methodology Deep Dive II: GC-MS for Volatile Impurities and Definitive Identification
While HPLC excels with non-volatile compounds, Gas Chromatography is the superior technique for analyzing volatile and semi-volatile substances, such as residual solvents and certain starting materials. The coupling of GC with a Mass Spectrometer (MS) provides an unparalleled level of specificity, allowing for the definitive identification of unknown peaks.[6]
The Principle of Separation and Detection:
In GC, a sample is vaporized and separated as it travels through a capillary column. Separation is based on the compounds' boiling points and their interactions with the stationary phase. The mass spectrometer then bombards the eluting compounds with electrons, causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a "chemical fingerprint" for identification.
Causality Behind Experimental Choices:
-
Thermal Stability Consideration: A primary concern for carbamates in GC is their potential for thermal degradation in a hot injector.[7][8] this compound is relatively stable, but the injector temperature should be optimized to ensure efficient vaporization without decomposition. A programmable temperature injector can be beneficial.
-
Column Selection: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is a versatile choice. It separates compounds primarily by boiling point and is robust enough for routine analysis of a wide range of potential impurities.
-
Mass Spectrometry for Identification: The true power of GC-MS in this context is impurity identification. The resulting mass spectrum of an unknown peak can be compared against extensive libraries (e.g., NIST) for a confident structural assignment. This is crucial for fulfilling regulatory requirements, such as those outlined in ICH Q3A, which mandate the identification of impurities above a certain threshold.[9][10]
Detailed Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a suitable volatile solvent, such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading with the main component.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis: The total ion chromatogram (TIC) is used to observe all separated peaks. For any impurity peak, a mass spectrum is generated and compared against a reference library (e.g., NIST/Wiley) for identification.
Visualization of the GC-MS Workflow
Caption: The GC-MS workflow, from injection to identification.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not a matter of one being universally "better" but of selecting the right tool for the specific analytical question. For this compound, a comprehensive purity assessment relies on the synergy of both.
| Parameter | HPLC-UV | GC-MS | Rationale & Insights |
| Primary Application | Purity assay, quantification of non-volatile impurities. | Identification and quantification of volatile/semi-volatile impurities. | HPLC is ideal for the main component's assay due to its high precision. GC-MS excels at detecting trace volatile residuals like solvents. |
| Identification Power | Low (Retention time matching with standards). | High (Mass spectral library matching). | GC-MS provides structural information, which is critical for identifying unknown impurities as per ICH guidelines.[9][11] |
| Sensitivity | Good (ng level). | Excellent (pg to fg level for targeted ions). | GC-MS, especially in Selected Ion Monitoring (SIM) mode, offers superior sensitivity for trace-level impurity detection.[12] |
| Analyte Suitability | Wide range of polarities, thermally labile compounds. | Volatile and thermally stable compounds. | Many carbamates are thermally labile, favoring HPLC.[8] However, GC is necessary for volatile impurities that are not retained in RP-HPLC. |
| Quantification Precision | Excellent (RSD < 1% typical). | Good (RSD 2-5% typical). | The liquid-phase injection of HPLC generally provides higher precision than the gas-phase injection in GC, making it the preferred method for the primary assay. |
A Synergistic and Compliant Approach
For a complete and regulatory-compliant validation of this compound purity, HPLC and GC-MS should be used as complementary techniques.
-
Primary Purity and Assay: Use the validated RP-HPLC method to determine the purity of the main component (e.g., by area percent) and to quantify any specified, non-volatile impurities. This forms the core of the Certificate of Analysis.
-
Impurity Identification: Any significant unknown peak observed in the HPLC chromatogram that exceeds the identification threshold (e.g., 0.10% as per ICH Q3A) should be investigated.[9][13] If the impurity is amenable to GC-MS, this technique can be used for definitive identification. Alternatively, LC-MS would be required.
-
Volatile and Solvent Analysis: Employ the GC-MS method to specifically look for and quantify residual starting materials (like benzylamine if sufficiently volatile) and any solvents used in the manufacturing process.
This dual-pronged strategy ensures that the full spectrum of potential impurities—from non-volatile by-products to trace residual solvents—is rigorously assessed, providing a high degree of confidence in the quality of the this compound. This approach aligns with the principles of analytical procedure validation outlined by the ICH, ensuring that the methods are suitable for their intended purpose.[14][15]
References
-
Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]
-
A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay. National Center for Biotechnology Information (PMC). [Link]
-
Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC). ResearchGate. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by GC-MS. ChemRxiv. [Link]
-
Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. University of Pretoria. [Link]
-
This compound | C10H13NO2. PubChem, National Institutes of Health. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation. [Link]
-
Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC. [Link]
-
Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Scientific Research Publishing. [Link]
-
Rapid gas chromatographic method for determining ethyl carbamate in alcoholic beverages with thermal energy analyzer detection. PubMed. [Link]
-
Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. ResearchGate. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. PubMed. [Link]
-
Cloud-point extraction and reversed-phase high-performance liquid chromatography for the determination of carbamate insecticide residues in fruits. PubMed. [Link]
-
N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Was. U.S. Environmental Protection Agency. [Link]
-
Effective Analysis Carbamate Pesticides. Separation Science. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
GC/MS Method for Detecting 8 Kinds of Pesticide Residues in Organic Vegetables. Atlantis Press. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]
-
Benzyl carbamate | C8H9NO2. PubChem, National Institutes of Health. [Link]
-
Some good validation practices for analytical procedures. A3P. [Link]
-
ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. Shimadzu. [Link]
-
ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]
-
Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). [Link]
-
Impurities in New Drug Substances - ICH Q3. Scribd. [Link]
Sources
- 1. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. gcms.cz [gcms.cz]
- 7. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]
- 8. sepscience.com [sepscience.com]
- 9. database.ich.org [database.ich.org]
- 10. youtube.com [youtube.com]
- 11. ikev.org [ikev.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. scribd.com [scribd.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Carbamate Formation: A Side-by-Side Kinetic Comparison
For researchers, medicinal chemists, and professionals in drug development, the carbamate functional group is a cornerstone of molecular design, acting as a critical linker in polyurethanes, a key pharmacophore in numerous drugs, and an essential protecting group in peptide synthesis.[1][2] The efficiency and selectivity of carbamate formation are dictated by the reaction kinetics, which vary significantly depending on the chosen synthetic route. Understanding these kinetic differences is paramount for process optimization, impurity control, and rational reaction design.
This guide provides an in-depth, side-by-side comparison of the reaction kinetics of the three primary carbamate formation pathways. We will dissect the mechanistic underpinnings of each route, present comparative kinetic data, and offer field-proven insights into the experimental choices that govern reaction outcomes.
The Landscape of Carbamate Synthesis: An Overview
Carbamates (R₂NC(O)OR') are esters of carbamic acid. Their synthesis is deceptively simple in principle but kinetically complex in practice. The choice of reactants fundamentally alters the reaction mechanism, the rate-limiting step, and the overall reaction velocity. This guide focuses on the three most prevalent methods.
Caption: Overview of primary carbamate formation pathways.
Pathway 1: Isocyanate and Alcohol Addition
The reaction between an isocyanate (R-N=C=O) and an alcohol (R'-OH) is arguably the most common and direct method for synthesizing carbamates, forming the basis of polyurethane chemistry.[1]
Mechanism & Kinetics: The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic central carbon of the isocyanate group. This is typically a second-order reaction, first order in both the isocyanate and the alcohol.[3]
Rate Law: Rate = k[R-NCO][R'-OH]
The reaction rate is profoundly influenced by several factors:
-
Electronic Effects: Electron-withdrawing groups on the isocyanate's R group increase the electrophilicity of the carbonyl carbon, accelerating the reaction. Conversely, electron-donating groups slow it down.
-
Steric Hindrance: Bulky substituents on either the isocyanate or the alcohol can significantly impede the reaction rate. Primary alcohols react much faster than secondary, which are faster than tertiary alcohols.
-
Catalysis: The reaction is readily catalyzed by a wide range of compounds, most notably tertiary amines and organotin compounds. Catalysts function by activating either the isocyanate or the alcohol, dramatically increasing the rate constant k.
Caption: Mechanism of carbamate formation from isocyanates.
Kinetic Comparison: This pathway is generally the fastest and most direct, especially when catalyzed. The lack of byproducts makes it highly efficient. However, the high reactivity and toxicity of isocyanates are significant drawbacks, necessitating careful handling.
Pathway 2: Amine and Carbon Dioxide Reaction
Utilizing carbon dioxide as a C1 building block is an attractive, atom-economical, and green approach to carbamate synthesis.[4] This reaction is fundamental to industrial CO₂ capture technologies and biological processes.[5] The kinetics are considerably more complex than the isocyanate route and are highly dependent on the reaction conditions, particularly the presence of water and the pH.
Mechanism & Kinetics: In aqueous media, the reaction of a primary or secondary amine with CO₂ proceeds through a multi-step, reversible mechanism.[5]
-
Nucleophilic Attack: The neutral amine attacks the CO₂ molecule to form a zwitterionic intermediate (R₂N⁺H-COO⁻).
-
Deprotonation: A base (another amine molecule, water, or hydroxide) removes the proton from the nitrogen to form the carbamate anion (R₂N-COO⁻).
The rate-limiting step can change depending on the amine's basicity and concentration.[6] For weakly basic amines, the initial C-N bond formation is often rate-limiting. For more basic amines, the subsequent proton transfer step can become rate-limiting.[6]
Rate Law (Aqueous, Simplified): Rate = k_app[Amine][CO₂]
The apparent rate constant, k_app, is a composite of several microscopic rate constants and is strongly pH-dependent.[5][7] The reaction generally involves both uncatalyzed and base-catalyzed (e.g., by OH⁻) pathways.[6]
Rate Law (General Form): Rate = (k_amine[Amine] + k_OH[Amine][OH⁻])[CO₂][6]
Key Kinetic Factors:
-
Amine Basicity (pKa): The rate of formation generally increases with the basicity of the amine, as a more nucleophilic nitrogen is better able to attack the CO₂. A Brønsted relationship often exists, where log(k) is proportional to the pKa of the amine.[6]
-
Steric Hindrance: Sterically hindered amines react more slowly due to the difficulty of both the initial nucleophilic attack and the base-assisted deprotonation.
-
pH and Temperature: High alkalinity (high pH) and low temperatures favor the stability of the resulting carbamate.[8] The reaction is reversible, and the carbamate can hydrolyze back to the amine and bicarbonate, especially at lower pH.
Comparative Kinetic Data:
| Amine | Reaction Type | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Conditions | Reference |
| Glycine | with CO₂ | ~1,500 | 25°C, aq. solution | [8] (Qualitative) |
| Diethanolamine (DEA) | with CO₂ | ~1,200 | 25°C, aq. solution | [9] |
| Monoethanolamine (MEA) | with CO₂ | ~7,000 - 8,000 | 25°C, aq. solution | [5] |
| Various Amines | with CO₂ | Follows Brønsted: log(k) = 0.43*pKa - 1.50 | 10°C, aq. solution | [6] |
| Phenyl Isocyanate | with n-Butanol | ~0.0013 (uncatalyzed) | 20°C, Benzene | [3] |
Note: Direct comparison of rate constants should be done with caution due to differing experimental conditions. The table illustrates relative magnitudes.
Pathway 3: Amine and Chloroformate Reaction
The reaction of an amine with a chloroformate (R'-OC(O)Cl) is another classical method for carbamate synthesis.[1]
Mechanism & Kinetics: This reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the carbamate.
This reaction is generally considered irreversible due to the formation of a stable chloride ion and, subsequently, a protonated amine salt (from the released HCl). A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Rate Law: Rate = k[Amine][Chloroformate]
The kinetics are typically second-order. The reaction is generally fast, but the rate is dependent on the nucleophilicity of the amine and the electrophilicity of the chloroformate. The use of highly toxic reagents like phosgene (to make the chloroformate) is a major disadvantage.
Experimental Protocol: Kinetic Analysis via Stopped-Flow Spectroscopy
To provide a self-validating system for kinetic analysis, this protocol outlines a method for studying the reaction of an amine with CO₂. The causality behind each step is explained to demonstrate field-proven expertise.
Objective: To determine the pseudo-first-order rate constant for the reaction of monoethanolamine (MEA) with a saturating concentration of CO₂.
Rationale: Stopped-flow spectroscopy is ideal for reactions that are too fast for manual mixing (typically completing in milliseconds to seconds). By using a large excess of CO₂, we can simplify the kinetics to be pseudo-first-order with respect to the amine, making data analysis more straightforward. A pH indicator is used to monitor the consumption of the basic amine, which causes a pH drop.
Methodology:
-
Reagent Preparation:
-
Syringe A (Amine Solution): Prepare a solution of 20 mM MEA in 100 mM KCl (as an ionic strength adjuster). Add a suitable pH indicator (e.g., Cresol Red) at a concentration that gives a strong absorbance signal in its basic form (~0.1 mM). Adjust the pH to ~10.0 with dilute NaOH. Causality: The initial high pH ensures the amine is in its neutral, nucleophilic form and the indicator is in its colored, basic form.
-
Syringe B (CO₂ Solution): Bubble CO₂ gas through a separate 100 mM KCl solution until saturation is achieved. This creates a solution of carbonic acid (H₂CO₃) and dissolved CO₂. Causality: Saturating the solution ensures the CO₂ concentration remains effectively constant throughout the rapid reaction, fulfilling the pseudo-first-order condition.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument (e.g., an Applied Photophysics SX20) to the desired temperature (e.g., 25.0 ± 0.1 °C). Causality: Carbamate formation kinetics are highly temperature-dependent; precise temperature control is critical for reproducibility.
-
Set the spectrophotometer to the wavelength of maximum absorbance for the basic form of the chosen indicator (e.g., ~572 nm for Cresol Red).
-
-
Kinetic Run:
-
Load Syringes A and B into the instrument.
-
Initiate a "push" to rapidly mix equal volumes of the two solutions in the observation cell. This starts the reaction and data acquisition simultaneously.
-
Record the decrease in absorbance at 572 nm as a function of time for several seconds. Causality: As the amine reacts with CO₂, the pH drops, converting the indicator to its acidic, colorless form, causing the absorbance to decrease. The rate of this decrease is proportional to the rate of the reaction.
-
-
Data Analysis:
-
Fit the resulting absorbance vs. time curve to a single exponential decay function: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t).
-
The fitted parameter, k_obs, is the pseudo-first-order rate constant.
-
Repeat the experiment with varying MEA concentrations (while keeping CO₂ in excess) and plot k_obs vs. [MEA]. The slope of this line will give the second-order rate constant k.
-
Caption: Workflow for stopped-flow kinetic analysis.
Conclusion and Outlook
The choice of a carbamate synthesis strategy is a trade-off between reaction speed, safety, and atom economy.
-
Isocyanate-based methods offer the highest reaction rates and simplicity but are hampered by the toxicity and handling requirements of the reagents.
-
Chloroformate-based methods are also rapid and irreversible but involve toxic precursors and produce stoichiometric waste (HCl).
-
CO₂-based methods are the most environmentally benign and atom-economical. While kinetically more complex and often slower, their rates can be modulated by controlling pH, temperature, and amine structure. The reversible nature of this reaction is a key feature in applications like CO₂ capture but can be a drawback if a stable product is the sole objective.
For drug development professionals and researchers, a deep understanding of these kinetic principles is not merely academic. It directly informs the selection of synthetic routes to optimize yield, minimize reaction times, control impurity profiles, and develop greener, more sustainable chemical processes.
References
-
Title: Carbamate - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]
-
Title: Kinetic investigation on carbamate formation from the reaction of carbon dioxide with amino acids in homogeneous aqueous solution Source: ResearchGate URL: [Link]
-
Title: Kinetics of Carbamate Formation and Breakdown Source: ResearchGate URL: [Link]
-
Title: Kinetics and Mechanism of the Reversible Dissociation of Ammonium Carbamate Source: UreaKnowHow URL: [Link]
-
Title: A calorimetric study of carbamate formation Source: INIS-IAEA URL: [Link]
-
Title: Kinetic of CO2 absorption and carbamate formation in aqueous solutions of diethanolamine Source: (Publication details not fully available in search results) URL: [Link]
-
Title: Carbamate synthesis by amination (carboxylation) or rearrangement Source: Organic Chemistry Portal URL: [Link]
-
Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: PMC - NIH URL: [Link]
-
Title: Synthesis of carbamates by carbamoylation Source: Organic Chemistry Portal URL: [Link]
-
Title: Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution Source: PubMed URL: [Link]
-
Title: Recent Advances in the Chemistry of Metal Carbamates Source: PMC - NIH URL: [Link]
-
Title: Continuous Synthesis of Carbamates from CO2 and Amines Source: ACS Omega URL: [Link]
-
Title: Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
Sources
- 1. Carbamate - Wikipedia [en.wikipedia.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl Benzylcarbamate
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of chemical reagents, such as ethyl benzylcarbamate, are paramount to ensuring a safe research environment and maintaining regulatory compliance. This guide provides a detailed, experience-driven framework for the proper disposal of this compound, moving beyond mere procedural steps to explain the underlying principles that govern safe laboratory operations.
Core Principles of this compound Waste Management
The disposal of this compound should be approached with a multi-faceted strategy that prioritizes safety, environmental responsibility, and regulatory adherence. The following principles form the foundation of a robust disposal plan:
-
Waste Minimization: The most effective disposal method is to minimize the generation of waste in the first place. Careful planning of experiments and ordering only the necessary quantities of this compound can significantly reduce the disposal burden.
-
Segregation: this compound waste must be segregated from non-hazardous laboratory trash.[4][5][6] It should be collected in dedicated, properly labeled, and chemically resistant containers.
-
Characterization: All waste streams containing this compound must be clearly identified and characterized. This includes pure, unused reagent, contaminated solutions, and any contaminated labware.
-
Decontamination: All equipment and work surfaces that come into contact with this compound should be thoroughly decontaminated.[7][8]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste.[6][9][10]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards associated with carbamates, a comprehensive PPE protocol is non-negotiable.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). For prolonged contact or handling of large quantities, consider double-gloving or using thicker, utility-grade gloves over exam gloves.[5] | Carbamates can be absorbed through the skin. Proper hand protection is critical to prevent dermal exposure. |
| Eye Protection | Chemical safety goggles. A face shield should be worn in conjunction with goggles when there is a splash hazard. | Protects the eyes from splashes of this compound solutions or contact with the solid material, which is a known eye irritant.[11] |
| Body Protection | A laboratory coat is mandatory. For procedures with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be used. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[5] A respirator may be required for spill cleanup or if there is a risk of aerosol generation outside of a fume hood. | A chemical fume hood provides the primary means of respiratory protection by containing vapors and fine powders. |
Disposal Pathways for this compound Waste
The selection of an appropriate disposal pathway depends on the nature and volume of the waste, as well as the capabilities of your institution's waste management program.
Caption: Decision workflow for the proper disposal of this compound waste.
Pathway 1: Licensed Hazardous Waste Contractor (Recommended)
The most straightforward and highly recommended method for the disposal of this compound is to use a licensed hazardous waste contractor.[4] This ensures that the waste is handled and disposed of in accordance with all regulatory requirements, typically through high-temperature incineration.
Procedure:
-
Collection: Collect all this compound waste (solid, liquid, and contaminated labware) in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[12]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[12]
-
Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a contracted waste management company.
Pathway 2: On-site Chemical Treatment via Alkaline Hydrolysis (For Experienced Personnel Only)
For laboratories with the appropriate expertise and safety infrastructure, chemical degradation through alkaline hydrolysis can be considered as a pre-treatment step to render the this compound non-hazardous before final disposal. This procedure should only be performed by trained personnel in a designated area and with a thorough understanding of the reaction and its potential hazards.
Causality of Experimental Choice: Alkaline hydrolysis is a well-established method for the degradation of esters.[13][14][15] this compound, being an ester of carbamic acid, can be hydrolyzed under basic conditions to yield ethanol, benzylamine, and carbonate. These degradation products are generally less hazardous than the parent compound.
Self-Validating System: The effectiveness of the hydrolysis can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete degradation of the starting material. The pH of the final solution should also be neutralized before disposal.
Experimental Protocol: Alkaline Hydrolysis of this compound
!!! WARNING !!! This procedure should only be carried out by qualified chemists in a certified chemical fume hood while wearing all appropriate personal protective equipment. A thorough risk assessment must be conducted before proceeding.
Materials:
-
This compound waste (solid or in a compatible solvent)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol or another suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar and magnetic stir plate
-
Beakers and graduated cylinders
-
pH paper or a calibrated pH meter
-
Hydrochloric acid (HCl) for neutralization
Step-by-Step Methodology:
-
Preparation: In a chemical fume hood, carefully transfer the this compound waste to a round-bottom flask of appropriate size. If the waste is a solid, dissolve it in a minimal amount of ethanol.
-
Addition of Base: For every 1 gram of this compound, add approximately 10 mL of a 2 M solution of sodium hydroxide in a water/ethanol mixture. The use of an alcohol co-solvent is recommended if the carbamate is not fully soluble in the aqueous base.
-
Reflux: Add a stir bar to the flask, attach a reflux condenser, and begin stirring.[15] Gently heat the mixture to reflux using a heating mantle. The reflux should be maintained for a period sufficient to ensure complete hydrolysis. This can range from 2 to 24 hours, depending on the concentration and specific conditions. The disappearance of any oily droplets of the ester can be a visual indicator of reaction progress.[15]
-
Monitoring the Reaction: Periodically and safely take a small aliquot of the reaction mixture to monitor the disappearance of the this compound by TLC or HPLC.
-
Cooling and Neutralization: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Slowly and with stirring, neutralize the solution by adding hydrochloric acid. Monitor the pH closely until it is between 6 and 8. Be cautious as the neutralization reaction is exothermic.
-
Final Disposal: The neutralized solution, now containing ethanol, benzylamine salts, and sodium chloride, can typically be disposed of down the drain with copious amounts of water, provided it meets local wastewater discharge regulations. Always consult your institution's EHS office for final approval before any drain disposal.
Decontamination of Glassware and Equipment
All glassware and equipment that have been in contact with this compound must be decontaminated.[7]
Procedure:
-
Initial Rinse: Rinse the glassware and equipment with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue. Collect this rinse as hazardous waste.
-
Washing: Wash the rinsed items with soap and warm water.[7]
-
Final Rinse: Perform a final rinse with deionized water.
For equipment that cannot be easily washed, wiping the surfaces with a cloth soaked in a suitable solvent, followed by a water wipe, is recommended. All wipes should be disposed of as hazardous waste.
By adhering to these detailed procedures and understanding the principles behind them, you can ensure the safe and responsible disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
-
s d fine-chem limited. (n.d.). benzyl carbamate Safety Data Sheet. Retrieved from [Link]
-
University of St Andrews. (n.d.). Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. Retrieved from [Link]
-
International Programme on Chemical Safety. (2021). ICSC 0314 - ETHYL CARBAMATE. Retrieved from [Link]
-
Thomas Jefferson University. (2024, November 1). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. Retrieved from [Link]
-
University of Delaware. (n.d.). Chemical Carcinogens. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Carcinogens. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-CARBOMETHOXY-N-METHYLBENZYLAMINE. Retrieved from [Link]
-
International Association of Fire Fighters. (n.d.). Reduce Your Exposure to Carcinogens. Retrieved from [Link]
-
Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]
-
Firefighter Cancer Initiative. (2021, May 11). Firefighters, Clean Your Gear [Video]. YouTube. Retrieved from [Link]
-
CPAChem. (2017, October 24). Ethyl carbamate Safety data sheet. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Fairfax County Fire and Rescue. (2024, January 10). FIREFIGHTER CANCER PREVENTION: Decon [Video]. YouTube. Retrieved from [Link]
-
SSERC Chemistry. (2021, January 22). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
WPLG Local 10. (2019, June 19). Fire departments use decontamination buckets to lower cancer risk [Video]. YouTube. Retrieved from [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – pupil guide. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 6). Benzyl carbamate SAFETY DATA SHEET. Retrieved from [Link]
-
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
ResearchGate. (2015, June 14). How can I do hydrolysis of secondary ethyl carbamate?. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. cpachem.com [cpachem.com]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. vumc.org [vumc.org]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. jefferson.edu [jefferson.edu]
- 9. acs.org [acs.org]
- 10. epa.gov [epa.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 14. youtube.com [youtube.com]
- 15. sserc.org.uk [sserc.org.uk]
Operational Guide: Personal Protective Equipment (PPE) & Handling of Ethyl Benzylcarbamate
Executive Summary & Scientific Context
As researchers, we often treat intermediate carbamates as "routine" organics.[1] However, precision in handling Ethyl benzylcarbamate (Ethyl N-benzylcarbamate) is critical not just for personal safety, but for experimental integrity.[1]
While this compound (CAS 2621-46-7) is primarily an eye irritant and lacks the aggressive acute toxicity of its structural cousin Ethyl carbamate (Urethane) —a known Group 2A carcinogen—it must be handled with a "Zero-Contamination" mindset.[1] Its low melting point (~49°C) means it can easily transition to a sticky semi-solid in warm laboratory environments, increasing the risk of glove contamination and cross-transfer to surfaces.
The Core Directive: Treat this compound as a bioactive intermediate. Your PPE strategy must prevent skin sensitization and inhalation of fines during weighing.[1]
Risk Assessment & Hazard Identification
Before selecting PPE, we must validate the specific hazards. Note the critical distinction below to ensure you are not applying protocols for the wrong chemical.
| Feature | Target: this compound | High-Risk Confusion: Ethyl Carbamate |
| CAS Number | 2621-46-7 | 51-79-6 |
| Synonyms | Ethyl N-benzylcarbamate; Benzylurethane | Urethane |
| GHS Signal | WARNING | DANGER |
| Primary Hazard | H319: Causes serious eye irritation.[1] | H350: May cause cancer.[1][2][3] |
| Physical State | Solid (Low MP: ~49°C) | Solid (Crystals) |
Scientist's Note: Although CAS 2621-46-7 is less toxic, all carbamates possess biological activity.[1] If your protocol involves heating this compound above 50°C, it will melt.[1] Liquid carbamates permeate nitrile gloves significantly faster than solids.[1]
PPE Matrix: The Defense System
This matrix is designed for standard laboratory handling (weighing, transfer, synthesis).
| Body Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Nitrile Gloves (Minimum 5 mil / 0.12 mm) Double-gloving recommended for solutions. | Nitrile offers excellent resistance to carbamate solids.[1] However, movement stretches the polymer lattice, increasing permeation rates by up to 47% [1]. Change gloves immediately if the solid melts or dissolves in solvent.[1] |
| Respiratory | N95 or P100 Respirator Or handle strictly inside a Fume Hood. | As a low-melting solid, it can generate "sticky" dust during weighing.[1] Inhalation can irritate the upper respiratory tract.[1] |
| Eye Protection | Chemical Safety Goggles Preferred over safety glasses. | H319 indicates "Serious Eye Irritation."[1] Fine powders can drift around the side shields of standard safety glasses.[1] Goggles provide a complete seal.[1] |
| Body Defense | Lab Coat (Cotton/Poly blend) Buttoned to the neck. | Prevents particulate accumulation on street clothes.[1] Ensure cuffs are tucked under glove gauntlets.[1] |
Operational Protocol: Safe Handling Workflow
This protocol uses a "Clean-Dirty-Clean" logic to prevent the migration of chemical traces from the balance area to your desk or door handles.[1]
Phase 1: Preparation (The Clean Zone)
-
Inspect the Workspace: Ensure the balance is clean and the fume hood airflow is active (face velocity 80–100 fpm).
-
Donning Sequence:
Phase 2: Active Handling (The Dirty Zone)
-
Static Control: Carbamate powders are often static-prone.[1] Use an anti-static gun or ionizer bar if the powder "jumps" during spatulation.[1]
-
Weighing:
-
Do not weigh directly onto the balance pan. Use a weighing boat or glass vial.
-
The "Tap" Technique: Gently tap the spatula against the vial wall to dislodge powder. Do not flick it, as this aerosolizes fines.[1]
-
-
Spill Management: If granules fall, do not brush them with your gloved hand.[1] The body heat from your hand can melt the compound (MP 49°C), driving it through the glove material. Use a wet Kimwipe to capture the solid.[1]
Phase 3: Decontamination & Doffing
-
Wipe Down: Clean the balance area with an ethanol-dampened tissue.[1]
-
Doffing Sequence (Critical):
Visualization: Safety Logic Flow
The following diagram illustrates the decision-making process for handling this compound, specifically addressing its low melting point risk.
Caption: Workflow decision tree highlighting the critical PPE adjustment required if the compound melts due to environmental heat or processing.
Disposal & Emergency Response
-
Waste Stream: this compound should be disposed of as Non-Halogenated Organic Solid Waste .[1] Do not flush down the drain.[1]
-
Container: High-density polyethylene (HDPE) or glass containers.
-
Emergency First Aid:
References
-
Phalen, R. N., & Wong, W. K. (2012).[1] Changes in Chemical Permeation of Disposable Latex, Nitrile and Vinyl Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene. [Link]
-
National Center for Biotechnology Information (PubChem). (2025).[1][5] Ethyl N-benzylcarbamate (CID 75801).[1] PubChem Compound Summary. [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). [Link][1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
